molecular formula C14H13N3S B1419923 N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1177291-47-2

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1419923
CAS No.: 1177291-47-2
M. Wt: 255.34 g/mol
InChI Key: TXJKUDLTALUANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is a high-purity chemical compound with the CAS Number 1177291-47-2 and a molecular formula of C14H13N3S, yielding a molecular weight of 255.34 g/mol . This benzothiazole derivative features a distinct molecular structure that connects a 1,3-benzothiazol-2-amine group with a 4-pyridinylethyl spacer via a secondary amine linkage, as defined by its SMILES notation C1(NCCC2=CC=NC=C2)=NC3=CC=CC=C3S1 . Compounds within the benzothiazole class are recognized as heterocyclic building blocks and are of significant interest in various scientific disciplines . Researchers value this structural motif for its potential in drug discovery and chemical biology; for instance, structurally related benzothiazole analogs have been identified as ligands with activity against kinases such as serine/threonine-protein kinase Pim-1, indicating its relevance in the study of cell proliferation and survival pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . It is offered as a solid and should be stored according to the supplier's recommendations . For specific research applications, detailed spectroscopic and analytical data (including NMR and HPLC) can be referenced from the provided Certificate of Analysis (COA) to ensure compound identity and purity for your experimental work.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)17-14(18-13)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJKUDLTALUANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Potential of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. This guide focuses on derivatives of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, a chemical class that has garnered substantial interest for its therapeutic potential. Extensive research has demonstrated that modifications to this core structure yield compounds with potent anticancer and antimicrobial properties. The primary anticancer mechanism involves the inhibition of critical cell signaling pathways, particularly those mediated by protein tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), and the induction of apoptosis.[1][2] This document provides a comprehensive overview of the synthesis strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the therapeutic potential of these derivatives, intended for researchers and professionals in the field of drug discovery and development.

The Benzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The benzothiazole ring system, an aromatic bicyclic heterocycle, is a recurring motif in a multitude of pharmacologically active molecules. Its rigid structure and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for designing targeted therapeutic agents.[2] The specific linkage of a pyridylethyl group to the 2-amine position introduces additional points for molecular interaction, enhancing the potential for high-affinity binding to biological targets.[3][4] The pyridine moiety, in particular, has been featured in several chemotherapeutics, where it can improve solubility and engage in specific hydrogen bonds within enzyme active sites.[3]

Derivatives of this scaffold are synthesized through various chemical strategies, often involving the reaction of substituted anilines with thiocyanates or the condensation of 2-aminobenzothiazoles with other functionalized moieties.[5] The versatility of its synthesis allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Primary Pharmacological Potential: Anticancer Activity

The most significant and widely studied application of benzothiazole derivatives is in oncology.[6] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and liver.[1][3][7] Their efficacy stems from multiple, often complementary, mechanisms of action.

Mechanism of Action I: Inhibition of Protein Kinases (EGFR)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2][8] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its dysregulation is a known driver in many cancers.[9] Benzothiazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes tumor growth.[1][9]

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by benzothiazole derivatives.

Mechanism of Action II: Induction of Apoptosis

Beyond kinase inhibition, many benzothiazole derivatives effectively trigger apoptosis, or programmed cell death, in cancer cells.[4][10] This is a critical feature for an anticancer agent, as it leads to the safe and efficient elimination of malignant cells. These compounds have been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase enzymes, which are the executioners of cell death.[4][6] Some derivatives also activate tumor suppressor pathways, such as the p53 pathway, further promoting an apoptotic response.[6]

Quantitative Analysis: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes representative IC50 values for various benzothiazole derivatives against several human cancer cell lines.

Compound ClassCancer Cell LineIC50 ValueReference
Bromopyridine Acetamide BenzothiazoleSKRB-3 (Breast)1.2 nM[4][6]
Bromopyridine Acetamide BenzothiazoleA549 (Lung)44 nM[4][6]
Bromopyridine Acetamide BenzothiazoleHepG2 (Liver)48 nM[4][6]
Oxothiazolidine BenzothiazoleHeLa (Cervical)9.76 µM[6]
Benzothiazole-Thiazolidine Derivative (4a)C6 (Glioma)0.03 µM[11]
Benzothiazole-Acylhydrazone (4d)C6 (Glioma)IC50 < 1.95 µM[1]
Nitro-styryl Benzothiazole (57)Pancreatic Cancer Cells27 µM[7]

Secondary Pharmacological Potential: Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives have demonstrated significant potential as antimicrobial agents.[12] The rise of multidrug-resistant pathogens necessitates the development of novel antibiotics, and this chemical class offers a promising scaffold.

Antibacterial and Antifungal Efficacy

Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes. For instance, docking studies suggest that these compounds may inhibit enzymes like E. coli MurB, which is critical for bacterial cell wall biosynthesis, and 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[14][15]

Quantitative Analysis: Antimicrobial Activity

The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC Value (mg/mL)Reference
Benzothiazolylthiazolidin-4-one (1)E. coli0.12[13]
Benzothiazolylthiazolidin-4-one (2)S. aureus0.12[13]
Heteroaryl Benzothiazole (2j)S. aureus0.23[14]
Heteroaryl Benzothiazole (2d)C. albicans (Fungus)0.06[14]
4-(indol-3-yl)thiazole-2-amine (5x)S. Typhimurium0.06[15]

Key Experimental Protocols: Self-Validating Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of novel N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine derivatives. These protocols represent self-validating systems when appropriate controls are included.

General Experimental Workflow

The discovery pipeline for a novel derivative typically follows a structured path from initial screening to mechanistic validation.

Drug_Discovery_Workflow start Synthesis of Derivatives screen Primary Screen: In Vitro Cytotoxicity (MTT Assay) start->screen hit_id Hit Identification (IC50 < Threshold) screen->hit_id Data Analysis mech_study Mechanism of Action (e.g., Kinase Assay) hit_id->mech_study Promising Hits lead_opt Lead Optimization (SAR Studies) mech_study->lead_opt Validate Target lead_opt->screen Synthesize New Analogs preclinical Preclinical Development lead_opt->preclinical

Caption: A typical drug discovery workflow for benzothiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16][17]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Perform serial dilutions in complete growth medium to create a range of final treatment concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, visible purple precipitates will form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[16]

Protocol 2: Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain.[9] The ADP-Glo™ Kinase Assay is a common format.[19]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back into ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reagents in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[19] This includes the purified EGFR enzyme, the substrate (a synthetic peptide like Y12-Sox), and ATP.

  • Compound Plating: In a 384-well plate, add 1 µL of the test compound at various concentrations (serially diluted in buffer with a final DMSO concentration not exceeding 1%). Include wells for a positive control inhibitor (e.g., Gefitinib) and a no-inhibitor (vehicle) control.

  • Kinase Reaction Initiation: Add 2 µL of EGFR enzyme solution and 2 µL of the substrate/ATP mixture to each well to start the reaction.[19]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains the luciferase/luciferin mixture to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Structure-Activity Relationship (SAR) and Future Perspectives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzothiazole scaffold. Research has shown that the nature and position of substituents on the benzothiazole ring and the associated aryl moieties significantly influence biological activity.[2] For example, the introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy groups, can dramatically alter the potency and selectivity of the compounds.[6][7]

The N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine class of derivatives remains a highly promising area for drug discovery. Future efforts should focus on:

  • Improving Selectivity: Designing derivatives that selectively target kinases in cancer cells while sparing those in healthy cells to minimize side effects.

  • Overcoming Resistance: Developing next-generation compounds effective against cancers that have developed resistance to existing therapies.

  • Enhancing Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability to create viable clinical candidates.

The continued exploration of this versatile scaffold, guided by rational drug design and robust biological evaluation, holds significant promise for the development of new and effective treatments for cancer and infectious diseases.

References

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (2018). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. Retrieved February 14, 2026, from [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). PubMed. Retrieved February 14, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE. Retrieved February 14, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 14, 2026, from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2008). PubMed. Retrieved February 14, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved February 14, 2026, from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC. Retrieved February 14, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2021). PMC. Retrieved February 14, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PMC. Retrieved February 14, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Pyridine Based 4-Thiazolidinones Incorporated Benzothiazoles and Evaluation of Their Antimicrobial Activity. (2015). Journal of Sciences, Islamic Republic of Iran. Retrieved February 14, 2026, from [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). PubMed. Retrieved February 14, 2026, from [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). NIH. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • (PDF) Antimicrobial Properties of N-Benz. (2007). Amanote Research. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Retrieved February 14, 2026, from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2020). MDPI. Retrieved February 14, 2026, from [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). PMC. Retrieved February 14, 2026, from [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Benzothiazole-Pyridine Hybrids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic hybridization of benzothiazole and pyridine moieties has emerged as a highly productive approach in modern medicinal chemistry. This guide provides a comprehensive technical overview of the mechanisms of action underpinning the diverse pharmacological activities of these hybrid molecules. By leveraging the unique physicochemical properties of each scaffold, researchers have developed potent agents targeting a range of diseases, most notably cancer, microbial infections, and neurodegenerative disorders. This document elucidates the molecular interactions, signaling pathways, and structure-activity relationships that define their therapeutic potential, offering field-proven insights and detailed experimental protocols for drug development professionals.

Introduction: The Strategic Hybridization of Privileged Scaffolds

The molecular architecture of a therapeutic agent is paramount to its efficacy and safety. In this context, "privileged scaffolds" refer to core structures that can bind to multiple, distinct biological targets, thereby serving as a robust foundation for drug discovery. The fusion of benzothiazole and pyridine rings into a single molecular entity is a deliberate strategy to create novel compounds with enhanced or synergistic bioactivity.[1][2]

1.1 The Benzothiazole Moiety: A Versatile Pharmacophore

Benzothiazole, a bicyclic heterocyclic compound, is an integral component of numerous natural and synthetic molecules with a broad spectrum of biological activities.[3] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[4] This versatility has led to its incorporation into drugs with anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[5][6][7]

1.2 The Pyridine Ring: A Cornerstone in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry.[8] Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, influencing the compound's solubility, membrane permeability, and metabolic stability. Pyridine derivatives are found in a vast array of pharmaceuticals and are known for their diverse pharmacological roles, including antimicrobial and anticancer activities.[8]

1.3 Rationale for Hybridization: Pursuing Synergistic Activity

Combining the benzothiazole and pyridine scaffolds is a rational design approach aimed at:

  • Multi-Targeting: Creating molecules capable of interacting with multiple biological targets simultaneously, which is particularly advantageous for complex multifactorial diseases like cancer and Alzheimer's.[9][10]

  • Enhanced Potency: The combined pharmacophoric features can lead to a synergistic increase in binding affinity and biological activity compared to the individual components.[1][2]

  • Improved Pharmacokinetics: Modulating properties such as lipophilicity and metabolic stability to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Therapeutic Targets and Mechanisms of Action

Benzothiazole-pyridine hybrids have demonstrated efficacy across several therapeutic areas. Their mechanisms of action are diverse and often target key enzymes or pathways critical for disease progression.

Anticancer Mechanisms

The anticancer activity of these hybrids is a major focus of research, with several distinct mechanisms identified.[9][11]

2.1.1 Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.[12] Benzothiazole-pyridine hybrids have been developed as potent inhibitors of several key oncogenic kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[12][13][14] Several benzothiazole-pyridine hybrids have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[7][15] This inhibition blocks endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.[16][17] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT cascades that promote cell proliferation and survival.[12][16][17]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCG PLCγ VEGFR2->PLCG Activates Hybrid Benzothiazole-Pyridine Hybrid Hybrid->VEGFR2 Inhibits (ATP-binding site) AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation PKC PKC PLCG->PKC MAPK MAPK (ERK1/2) PKC->MAPK MAPK->Proliferation

Figure 1: Simplified VEGFR-2 signaling pathway and inhibition by hybrids.
  • Other Kinase Targets: These hybrids have also shown inhibitory activity against other kinases like PI3K, mTOR, and Cyclin-Dependent Kinases (CDKs), which are also critical for cancer cell proliferation and survival.[18][19][20] For instance, certain derivatives effectively inhibit CDK2, leading to cell cycle arrest and apoptosis.[20]

2.1.2 Induction of Apoptosis

Many benzothiazole-pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[21] This can be achieved through various mechanisms, including:

  • Mitochondrial Pathway: Triggering the release of cytochrome c from mitochondria, which activates caspases (e.g., caspase-3) that execute cell death.[21]

  • Procaspase Activation: Some compounds can directly bind to and activate procaspase-3, bypassing upstream signaling to initiate the apoptotic cascade.[22]

Antimicrobial Mechanisms

The hybridization of benzothiazole and pyridine has yielded compounds with significant activity against a range of bacterial and fungal pathogens.[8][23]

  • Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes. For example, these hybrids can target bacterial DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[4] Other targets include dihydropteroate synthase and dihydrofolate reductase, which are vital for folate synthesis in bacteria.[23]

  • Cell Wall Disruption: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, compromising its structural integrity and leading to cell lysis.

Neuroprotective Mechanisms in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. The multi-target potential of benzothiazole-pyridine hybrids makes them promising candidates for AD therapy.[10][24]

  • Cholinesterase Inhibition: A key strategy in AD treatment is to increase levels of the neurotransmitter acetylcholine. These hybrids can act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, preventing the breakdown of acetylcholine in the synaptic cleft.[10][25]

  • Inhibition of Aβ Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of AD. Certain benzothiazole-piperazine hybrids have been shown to reduce the aggregation propensity of Aβ.[26][27]

  • Monoamine Oxidase (MAO) Inhibition: MAO-B activity is increased in the brains of AD patients.[10] Dual-target inhibitors that also block MAO-B can offer additional therapeutic benefits.[25]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on benzothiazole-pyridine hybrids have revealed several key trends.[22][28]

Modification SiteStructural ChangeImpact on Anticancer ActivityReference
Benzothiazole Ring Electron-withdrawing group (e.g., -F, -CF3) at position 6Often enhances cytotoxicity and kinase inhibition.[21]
Linker Acetamide or thioacetamide bridgeProvides optimal spacing and flexibility for kinase binding.[15]
Pyridine Ring Substitution with bromo or hydroxyl groupsCan significantly increase anti-proliferative activity.[21][29]
Phenyl Ring (if present) Hydroxyl (-OH) or amino (-NH2) groupsEnhances binding to EGFR targets.[29]

Causality: The introduction of electron-withdrawing groups can alter the electronic properties of the benzothiazole ring, potentially enhancing interactions with target proteins. The nature and length of the linker are critical for correctly positioning the pharmacophores within the target's binding site. Substitutions on the pyridine or other appended rings can improve hydrogen bonding, hydrophobic interactions, and overall binding affinity.[22][29]

Experimental Validation: Protocols and Methodologies

The validation of a compound's mechanism of action requires rigorous experimental testing. The following protocols are standard in the field for evaluating the cytotoxic and target-specific effects of novel chemical entities.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[31] The amount of formazan produced is directly proportional to the number of viable cells.[30]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.[30]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole-pyridine hybrid compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the purple formazan crystals.[31][32] Rationale: The formazan product is insoluble and must be dissolved to allow for accurate absorbance measurement.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 600 nm.[30] A reference wavelength of >650 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
Target Engagement: Kinase Inhibition Assay (Example: VEGFR-2)

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2. It typically involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Plating: Add serial dilutions of the benzothiazole-pyridine hybrid compound to the wells of a microplate.

  • Enzyme Addition: Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. Rationale: This pre-incubation step ensures that the inhibitor has the opportunity to occupy the enzyme's active site before the enzymatic reaction begins.

  • Initiate Reaction: Add the substrate and ATP mixture to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Future Perspectives and Conclusion

The development of benzothiazole-pyridine hybrids represents a successful application of molecular hybridization in medicinal chemistry. These compounds have demonstrated potent and often multi-targeted activity against cancer, microbial pathogens, and the drivers of neurodegeneration. Future research will likely focus on optimizing the ADME-Tox properties of lead compounds to improve their clinical translatability. Further exploration of their activity against emerging targets, such as viral proteases or new oncogenic kinases, will continue to expand their therapeutic utility.[1][33] The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance this promising class of therapeutic agents.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 14, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 14, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 14, 2026, from [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved February 14, 2026, from [Link]

  • Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 36173–36184. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Rasayan Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved February 14, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 14, 2026, from [Link]

  • VEGFA-VEGFR2 signaling (WP3888). (n.d.). WikiPathways. Retrieved February 14, 2026, from [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 36173-36184. [Link]

  • Synthesis and biological activity of novel benzothiazole pyridine derivatives. (n.d.). IOSR Journal of Pharmacy. Retrieved February 14, 2026, from [Link]

  • Gökçe, G., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23626-23636. [Link]

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer’s Activity on Human BACE-1 Complex AYH- 011 Target. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved February 14, 2026, from [Link]

  • Gabr, M. T., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2168923. [Link]

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 15(10), 816–827. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society. Retrieved February 14, 2026, from [Link]

  • Atamanyuk, D., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

  • Abdel-Maksoud, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169018. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135061. [Link]

  • Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents. (2022). Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 105-166. [Link]

  • Gabr, M. T., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Khan, R. A., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484. [Link]

  • Al-Omair, M. A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(40). [Link]

  • Swamy, G. M. G., et al. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry, 279, 116831. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024, December 12). Molbank. Retrieved February 14, 2026, from [Link]

  • Abdel-Maksoud, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Gong, P., et al. (2014). Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 86, 493-502. [Link]

  • Zhao, P., et al. (2019). Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. European Journal of Medicinal Chemistry, 178, 1-13. [Link]

  • Kotte, R., & Vedula, G. S. (2025). Design, Synthesis and Anticancer Activity of Benzothiazole Hybrids: Insights from Molecular Docking Studies. Asian Journal of Chemistry, 37, 521-528. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]

Sources

Navigating the Receptor Landscape: A Technical Guide to Determining the Binding Affinity of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the binding affinity of the novel compound, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, for its prospective G-protein coupled receptor (GPCR) targets. The structural architecture of this molecule, featuring a 2-aminobenzothiazole scaffold linked to a pyridine ring via an ethylamine bridge, suggests a potential interaction with biogenic amine receptors, such as dopamine and serotonin receptors. This guide outlines a strategic, multi-faceted approach to elucidate the binding profile of this compound, commencing with the rationale for target selection and culminating in detailed, field-proven experimental protocols and data analysis methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing the Molecule for Target Prioritization

The pharmacological promise of a novel chemical entity is intrinsically linked to its affinity and selectivity for specific biological targets. The molecule at the core of this guide, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, presents a compelling case for investigation due to its composite structural motifs, each with a history of demonstrated bioactivity.

The 2-aminobenzothiazole core is a recognized "privileged scaffold" in medicinal chemistry, known to be a constituent of compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Derivatives of this scaffold have been shown to interact with a variety of enzymes and receptors.[1] Notably, some benzothiazole-based ligands have demonstrated high affinity for dopamine D2 and D3 receptors, acting as antagonists in the low nanomolar range.[3][4]

The pyridin-4-ylethylamine moiety is structurally reminiscent of endogenous neurotransmitters like dopamine and serotonin, suggesting a potential for interaction with their respective receptors. The pyridine ring can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand binding events. Furthermore, derivatives of 2-pyridinylmethylamine have been successfully designed as high-affinity and selective agonists for the serotonin 5-HT1A receptor.[5][6]

Based on this structural analysis and supporting literature, this guide will focus on a prioritized set of initial targets for binding affinity studies:

  • Dopamine Receptors: Specifically the D2 and D3 subtypes, given the precedent of benzothiazole derivatives binding to these receptors.[3][4]

  • Serotonin Receptors: With a primary focus on the 5-HT1A subtype due to the structural analogy of the ligand to known agonists.[5][6]

This targeted approach provides a scientifically grounded starting point for the comprehensive characterization of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for the direct measurement of ligand affinity to a receptor. The fundamental principle involves the competition between a radiolabeled ligand (the "hot" ligand) with a known high affinity for the target receptor and the unlabeled test compound (the "cold" ligand). The ability of the test compound to displace the radioligand from the receptor is a direct measure of its binding affinity.

Foundational Requirements for a Self-Validating Assay

A robust and reliable binding assay is built upon several key pillars:

  • High-Affinity, High-Specificity Radioligand: The choice of radioligand is critical. It must exhibit high affinity for the target receptor and minimal binding to other receptors to ensure a clear and interpretable signal.

  • Receptor Source: The assay requires a source of the target receptor, typically in the form of membrane preparations from cell lines stably expressing the human recombinant receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high receptor density.[7]

  • Separation of Bound and Free Ligand: A rapid and efficient method to separate the receptor-bound radioligand from the unbound radioligand is essential. The most common technique is rapid vacuum filtration through glass fiber filters.[7][8]

  • Determination of Non-Specific Binding: Not all radioligand binding is to the receptor of interest. Non-specific binding to the filter, lipids, and other proteins must be quantified and subtracted from the total binding to yield the specific binding. This is achieved by including a condition with a high concentration of a known, potent, and structurally distinct unlabeled ligand that saturates the target receptors.[7]

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram, generated using DOT language, illustrates the generalized workflow of a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + NSB Cmpd Membrane_Prep->NSB Competition Competition: Membranes + Radioligand + Test Cmpd Membrane_Prep->Competition Radioligand_Prep Radioligand Dilution (~Kd concentration) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Test_Compound_Prep Test Compound Serial Dilution Test_Compound_Prep->Competition NSB_Compound_Prep Non-Specific Binding Compound (High Conc.) NSB_Compound_Prep->NSB Filtration Rapid Vacuum Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calc_Specific Calculate Specific Binding Scintillation->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls for total binding, non-specific binding, and a reference compound.

Membrane Preparation
  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human D2, D3, or 5-HT1A receptor to near confluency.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

  • Storage: Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[7]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[8]

Competition Binding Assay

The following table outlines the specific reagents for the prioritized target receptors.

Parameter Dopamine D2 Receptor Dopamine D3 Receptor Serotonin 5-HT1A Receptor
Radioligand [³H]Spiperone or [³H]Raclopride[³H]Spiperone or [³H]7-OH-DPAT[³H]8-OH-DPAT
Non-Specific Agent 10 µM Haloperidol10 µM Haloperidol10 µM Serotonin
Reference Compound HaloperidolHaloperidol8-OH-DPAT
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.450 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.450 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4

Assay Procedure:

  • Plate Setup: In a 96-well plate, prepare the following in triplicate for a final volume of 250 µL:

    • Total Binding: 150 µL membrane preparation, 50 µL assay buffer, and 50 µL radioligand.[8]

    • Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL non-specific agent, and 50 µL radioligand.[8]

    • Competition: 150 µL membrane preparation, 50 µL of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL radioligand.[8]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7][8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[8]

  • Washing: Wash the filters three to four times with ice-cold wash buffer.[8]

  • Drying: Dry the filters for approximately 30 minutes at 50°C.[8]

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

Calculating Specific Binding

For each concentration of the test compound, calculate the specific binding:

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

Generating the Competition Curve

Plot the specific binding (as a percentage of the control, which is the specific binding in the absence of the test compound) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

Determining the IC50

Using a non-linear regression program such as GraphPad Prism, fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model to determine the IC50 value.[9][10] The IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding.

Calculating the Inhibition Constant (Ki)

The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation :[1][11]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).

The following diagram illustrates the principle of competitive binding and the derivation of the Ki value.

Competitive_Binding cluster_binding Binding Equilibria cluster_measurement Measurement Receptor Receptor RL_Complex Receptor-Radioligand Complex Receptor->RL_Complex Kd RI_Complex Receptor-Test Compound Complex Receptor->RI_Complex Ki Radioligand Radioligand ([L]) Radioligand->RL_Complex Test_Compound Test Compound ([I]) Test_Compound->RI_Complex IC50_Determination Experimental Determination of IC50 RL_Complex->IC50_Determination RI_Complex->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Calculated Ki Value Cheng_Prusoff->Ki_Value

Caption: Principle of competitive binding and Ki determination.

Alternative and Complementary Methodologies

While radioligand binding assays are robust, concerns over the handling and disposal of radioactive materials have spurred the development of alternative techniques.

Fluorescence Polarization (FP)

FP assays are homogeneous (no separation step required) and measure the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[12] When a small fluorescent ligand is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger receptor, the tumbling slows, and the polarization of the emitted light increases.[13] This change in polarization can be used to determine binding affinity in a competitive format.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[15] In an SPR experiment, the receptor is immobilized on a sensor chip, and the test compound is flowed over the surface.[16] Binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16] This allows for the determination of the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).

Conclusion

The systematic approach detailed in this guide provides a robust pathway for the initial characterization of the binding affinity of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine. By focusing on rationally selected, high-priority targets such as the dopamine D2/D3 and serotonin 5-HT1A receptors, researchers can efficiently gather critical data to inform the subsequent stages of the drug discovery process. The combination of the gold-standard radioligand binding assay with modern, non-radioactive techniques will yield a comprehensive understanding of the compound's interaction with its target receptors, paving the way for the development of potentially novel therapeutics.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Management.
  • Jamal, O., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Patents. (n.d.). N-[2-(4-pyridinyl)ethyl]benzamide derivatives as fungicides.
  • Vacher, B., et al. (1997). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 40(19), 3134-3145. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]

  • Schübler, M., et al. (2017). Synthesis, molecular properties estimations, and dual dopamine D2 and D3 receptor activities of benzothiazole-based ligands. Molecules, 22(9), 1500. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Dopamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Schübler, M., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5, 69. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-53. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-ht1e receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • GraphPad. (n.d.). GraphPad Prism: Curve fitting. Slideshare. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D4 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chen, C. A., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 7(5), 439-445. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Creative Bioarray. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Creative Bioarray. [Link]

  • University of Würzburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [Link]

  • Roth, B. L. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

  • Beaulieu, J. M., et al. (2015). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology, 172(1), 1-23. [Link]

  • University of Washington. (n.d.). Derivation of Binding Constants by Scatchard Analysis Preparing Reagents. University of Washington. [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • NIH. (n.d.). Analyzing dissociation data using GraphPad PrismTM. National Institutes of Health. [Link]

  • Parker, G. J., et al. (2002). Use of fluorescence polarization detection for the measurement of fluopeptide binding to G protein-coupled receptors. Journal of Biomolecular Screening, 7(1), 3-9. [Link]

  • University of Tartu. (n.d.). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

  • GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • GraphPad. (n.d.). How nonlinear regression works. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Scribd. (n.d.). Scatchard and Rosenthal Plot Analysis. Scribd. [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 521-525. [Link]

  • Clark, J. (2019, December 17). Example of non linear regression dose response data in GraphPad Prism. YouTube. [Link]

  • S-PRESTO. (2025, August 27). Fluorescence Polarization in GPCR Research. S-PRESTO. [Link]

  • Olaru, A., et al. (2015). Surface plasmon resonance applied to G protein-coupled receptors. Methods, 76, 60-70. [Link]

  • Parravicini, C., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 153. [Link]

  • Al-Zoubi, M., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 548. [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. BIAcore. [Link]

  • University of Glasgow. (n.d.). NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS. University of Glasgow. [Link]

  • Celtarys Research. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys Research. [Link]

  • BMG LABTECH. (2012). Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Gao, M., et al. (2005). Synthesis and Biologic Evaluation of a Novel Serotonin 5-HT1A Receptor Radioligand, 18F-Labeled Mefway, in Rodents and Imaging by PET. Journal of Nuclear Medicine, 46(1), 107-115. [Link]

Sources

Toxicity profile and safety data for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safety Evaluation of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicological profile of the novel chemical entity, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, including benzothiazole and aminopyridine derivatives, to construct a predictive toxicity profile. It outlines a systematic, multi-tiered experimental framework for the definitive toxicological evaluation of this compound, in alignment with international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals who may be handling or investigating this compound, providing them with a robust scientific rationale for safety assessment and risk mitigation.

Introduction and Chemical Identity

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic amine featuring a benzothiazole core linked to a pyridine moiety via an ethylamine bridge. The benzothiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] Similarly, the pyridine ring is a common structural motif in many pharmaceuticals. The unique combination of these two moieties in N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine suggests its potential for biological activity, possibly as a kinase inhibitor, given that similar structures have shown such properties.[2][3]

A thorough understanding of a novel compound's safety profile is paramount before its widespread use in research or progression through the drug development pipeline. As of the date of this publication, a comprehensive, publicly available toxicological dataset for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine does not exist. Therefore, this guide employs a structure-activity relationship (SAR) approach to predict potential hazards and outlines the necessary experimental protocols to validate these predictions and establish a definitive safety profile.

Caption: Chemical structure of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Physicochemical Properties and In Silico Toxicological Predictions

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for the target compound is unavailable, predictions can be made based on its structural components.

PropertyPredicted Value/CharacteristicRationale and Implication for Toxicity
Molecular Weight ~269.35 g/mol Low molecular weight suggests potential for good oral bioavailability.
logP (Octanol/Water Partition Coefficient) 2.0 - 3.5 (Predicted)Moderate lipophilicity may facilitate membrane permeability and absorption. However, it could also lead to bioaccumulation if not efficiently metabolized and eliminated.
Aqueous Solubility Low to moderateThe presence of polar amine and pyridine nitrogen atoms may enhance solubility, but the larger aromatic system could limit it. Poor solubility can affect absorption and complicate in vitro testing.
pKa Basic (Pyridine N, Amines)The basic nature will influence its charge state at physiological pH, affecting receptor interactions and membrane transport.
In Silico Genotoxicity Potential for alertsAromatic amines are a structural class known to be associated with mutagenicity, often following metabolic activation.[4]
In Silico Carcinogenicity Potential for alertsSome aromatic amines and benzothiazole derivatives have been implicated in carcinogenesis.[5][6]

Structural Alerts and Predicted Toxicity Profile (SAR Analysis)

The Benzothiazole Moiety

Benzothiazole and its derivatives are prevalent in industrial applications and have been the subject of toxicological studies. Key concerns associated with this scaffold include:

  • Acute Toxicity: Benzothiazole itself is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[7]

  • Aquatic Toxicity: It is recognized as being harmful to aquatic life.[7]

  • Developmental and Reproductive Toxicity: Some studies on benzothiazole derivatives have indicated potential for developmental and reproductive toxicity.[8]

  • Metabolism: Benzothiazoles can undergo metabolic activation to reactive intermediates that may covalently bind to macromolecules, a potential mechanism for toxicity.

The Aminopyridine Moiety

The aminopyridine component also raises specific toxicological flags:

  • Neurotoxicity: Aminopyridines are known to be potent potassium channel blockers.[9] This mechanism can lead to central nervous system (CNS) effects, including seizures and convulsions, and represents a significant acute toxicity concern.[9]

  • Acute Systemic Toxicity: These compounds are generally well-absorbed and can cause rapid onset of systemic toxicity.[9]

Predicted Metabolic Pathways and Potential for Reactive Metabolites

The metabolism of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is likely to proceed through several pathways, some of which could lead to the formation of toxicologically relevant metabolites.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine N_Oxidation N-Oxidation (Pyridine, Amine) Parent->N_Oxidation Hydroxylation Aromatic Hydroxylation (Benzothiazole, Pyridine) Parent->Hydroxylation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Glucuronidation Glucuronidation N_Oxidation->Glucuronidation Sulfation Sulfation N_Oxidation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation N_Dealkylation->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Proposed metabolic pathways for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Metabolic activation of the aromatic amine could lead to the formation of N-hydroxyarylamines, which can be further converted to highly reactive nitrenium ions. These electrophilic species are capable of forming adducts with DNA, a key initiating event in chemical carcinogenesis.

Proposed Experimental Framework for Toxicological Evaluation

A tiered approach to toxicity testing is recommended to systematically evaluate the safety of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Tier 1: In Vitro and Acute Toxicity Studies

Tier1_Workflow cluster_genotoxicity Genotoxicity Battery cluster_acute_toxicity Acute Toxicity start Test Compound Ames Ames Test (OECD TG 471) start->Ames Micronucleus In Vitro Micronucleus (OECD TG 487) start->Micronucleus Oral Acute Oral Toxicity (OECD TG 423) start->Oral Dermal Acute Dermal Toxicity (OECD TG 402) start->Dermal Tier2 Tier 2 Studies Ames->Tier2 Proceed if necessary Micronucleus->Tier2 Proceed if necessary Oral->Tier2 Proceed if necessary Dermal->Tier2 Proceed if necessary

Caption: Workflow for Tier 1 toxicity assessment.

A. Genotoxicity Testing Battery

  • Objective: To assess the mutagenic and clastogenic potential of the compound.

  • Protocols:

    • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471):

      • Rationale: This is a widely used screening assay for point mutations. The aromatic amine structure warrants this investigation.

      • Methodology: The compound is incubated with various strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies.

    • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

      • Rationale: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

      • Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the compound. After treatment, cells are scored for the presence of micronuclei in the cytoplasm of interphase cells.

B. Acute Toxicity Studies

  • Objective: To determine the potential for toxicity after a single dose and to establish a dose range for further studies.

  • Protocols:

    • Acute Oral Toxicity (Up-and-Down Procedure, OECD TG 423):

      • Rationale: To determine the LD50 and identify clinical signs of acute toxicity via the oral route.

      • Methodology: A single animal (typically a female rat) is dosed. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is repeated until the criteria for stopping are met.

    • Acute Dermal and Inhalation Toxicity (OECD TG 402 & 403):

      • Rationale: To assess hazards associated with dermal and inhalation exposure, particularly relevant for occupational handling.

      • Methodology: These studies involve the application of the compound to the skin of animals (e.g., rats or rabbits) or exposure via inhalation, followed by observation for signs of toxicity.

Tier 2: Repeat-Dose and Safety Pharmacology Studies

A. Repeat-Dose Systemic Toxicity

  • Objective: To identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.

  • Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407):

    • Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

    • Methodology: The compound is administered daily via oral gavage to groups of rodents (e.g., rats) at three or more dose levels for 28 days. A control group receives the vehicle only. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology of major organs are evaluated.

B. Safety Pharmacology

  • Objective: To investigate potential adverse effects on vital physiological functions.

  • Protocols (ICH S7A & S7B):

    • Rationale: Essential for drug development candidates to identify undesirable pharmacodynamic effects.

    • Methodology:

      • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a conscious animal model (e.g., telemetered dogs or monkeys). In vitro hERG assay to assess the potential for QT interval prolongation.

      • Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

      • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

Tier 3: Reproductive and Developmental Toxicity

If the compound is intended for use in humans, particularly in women of childbearing potential, or if widespread environmental exposure is anticipated, reproductive and developmental toxicity studies are necessary.

  • Protocol: Prenatal Developmental Toxicity Study (OECD TG 414):

    • Rationale: To assess the potential for adverse effects on the pregnant female and the developing embryo and fetus.

    • Methodology: The compound is administered to pregnant animals (typically rats and rabbits) during the period of major organogenesis. Dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Risk Assessment and Conclusion

The preliminary SAR analysis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine suggests several potential toxicological concerns that require empirical investigation. The primary predicted hazards include:

  • Acute neurotoxicity due to the aminopyridine moiety.

  • Genotoxicity and potential carcinogenicity associated with the aromatic amine structure.

  • Systemic organ toxicity upon repeated exposure.

A definitive risk assessment for this compound is contingent upon the results of the proposed experimental framework. The data generated will allow for the determination of a NOAEL, which can be used to establish acceptable exposure limits for researchers and to inform the risk-benefit analysis in a drug development context.

References

  • Bocchi. (2024). Safety Data Sheet for Benzothiazole. [Link]

  • Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3131. [Link]

  • Carboni, S., et al. (2006). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 319(1), 25-32. [Link]

  • Desai, N. C., et al. (2014). Synthesis of New Pyridine Based 4-Thiazolidinones Incorporated Benzothiazoles and Evaluation of Their Antimicrobial Activity. Journal of Sciences, Islamic Republic of Iran, 25(3), 245-252. [Link]

  • European Chemicals Agency. Registration Dossier for Pyridine. [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 17(5), 759-770. [Link]

  • Mangas-Sanjuan, V., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Antimicrobial Agents and Chemotherapy, 57(5), 2147-2155. [Link]

  • Gevorgyan, A., et al. (2019). Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2019(4), M1090. [Link]

  • Cohen, S. M., et al. (2017). Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][7][10]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Food and Chemical Toxicology, 109(Pt 1), 541-551. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 246-257. [Link]

  • Cariati, E., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 27(19), 6523. [Link]

  • Zhang, L., et al. (2010). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o147. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • Wang, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106064. [Link]

  • Hernandez-Pino, M., et al. (2024). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals, 17(2), 243. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(6), 1815-1820. [Link]

  • Finch-Edmondson, M. L., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases, 9(6), 1228-1239. [Link]

  • Saffari, Y., et al. (2022). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 19(13), 7793. [Link]

  • Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][7][10]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Food and Chemical Toxicology, 109(Pt 1), 541-551. [Link]

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. Statement on the potential relevance to humans of developmental toxicity findings in animal studies. [Link]

  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]

  • Cohen, S. M., et al. (1970). Comparative carcinogenicity in the rat of 2-hydrazinothiazoles with nitrofuryl, nitrophenyl, or aminophenyl substituents in the 4-position. Cancer Research, 30(4), 897-901. [Link]

  • Vineis, P., & Pirastu, R. (1997). Aromatic amines and cancer. Cancer Causes & Control, 8(3), 346-355. [Link]

  • National Center for Biotechnology Information. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. [Link]

  • National Institute for Occupational Safety and Health. Ordering of the NIOSH Suspected Carcinogens List. [Link]

  • Fun, H. K., et al. (2010). 2-(4-Aminophenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]

  • Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis Protocol for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine from 2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

<-33>

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2-chlorobenzothiazole and 4-(2-aminoethyl)pyridine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and thorough characterization of the final product.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of extensive research in medicinal chemistry.[2][3] The specific target of this protocol, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, incorporates both a benzothiazole and a pyridine moiety, two pharmacophores known to interact with various biological targets. This structural combination presents a promising scaffold for the development of novel therapeutic agents.

The synthesis described herein utilizes a classical and reliable method: the nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, allowing for the facile formation of carbon-nitrogen bonds. In this specific application, the lone pair of the primary amine in 4-(2-aminoethyl)pyridine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the benzothiazole ring and displacing the chloride leaving group.

This document will provide a step-by-step guide to the synthesis, purification, and characterization of the target compound. Furthermore, it will delve into the underlying reaction mechanism, offer troubleshooting advice, and outline essential safety precautions.

Reaction Scheme and Mechanism

The synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Scheme:

Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine of 4-(2-aminoethyl)pyridine on the C2 carbon of 2-chlorobenzothiazole. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms within the thiazole ring. This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the benzothiazole ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product and hydrochloric acid as a byproduct. A base is typically added to the reaction mixture to neutralize the generated HCl, which would otherwise protonate the starting amine and the product, rendering them unreactive.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Chlorobenzothiazole≥98%Sigma-Aldrich615-20-3
4-(2-Aminoethyl)pyridine≥98%Alfa Aesar13258-63-4
Triethylamine (TEA)≥99%Fisher Scientific121-44-8
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2
Ethyl acetateHPLC gradeJ.T. Baker141-78-6
HexaneHPLC gradeJ.T. Baker110-54-3
Deionized Water--7732-18-5
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzothiazole (1.0 g, 5.9 mmol).

  • Solvent and Reagent Addition: Dissolve the 2-chlorobenzothiazole in 20 mL of anhydrous N,N-dimethylformamide (DMF). To this solution, add 4-(2-aminoethyl)pyridine (0.86 g, 7.1 mmol, 1.2 equivalents) and triethylamine (1.2 mL, 8.9 mmol, 1.5 equivalents). The triethylamine acts as a base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Prepare a developing solution of ethyl acetate/hexane (e.g., 1:1 v/v). Spot the reaction mixture and the starting materials on a TLC plate and elute. The reaction is considered complete when the spot corresponding to 2-chlorobenzothiazole has disappeared. This typically takes 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

  • Product Characterization: The identity and purity of the final product, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A 1. Add 2-chlorobenzothiazole to a round-bottom flask. B 2. Dissolve in anhydrous DMF. A->B C 3. Add 4-(2-aminoethyl)pyridine and triethylamine. B->C D 4. Heat to 80-90 °C with stirring. C->D E 5. Monitor by TLC until completion. D->E F 6. Cool to room temperature. E->F G 7. Quench with water and extract with ethyl acetate. F->G H 8. Wash combined organic layers with water and brine. G->H I 9. Dry over anhydrous magnesium sulfate. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify by column chromatography or recrystallization. J->K L 12. Characterize by NMR and Mass Spectrometry. K->L

Caption: A flowchart illustrating the key steps in the synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Chlorobenzothiazole: This compound is harmful if swallowed and causes skin and eye irritation.[5][6] Avoid inhalation of dust and vapors.

  • 4-(2-Aminoethyl)pyridine: This reagent is corrosive and can cause severe skin burns and eye damage.[7] Handle with extreme care.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Avoid contact and inhalation.

  • Triethylamine (TEA): This is a flammable and corrosive liquid. It has a strong, unpleasant odor.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting materials. - Inefficient extraction.- Ensure the reaction has gone to completion using TLC. - Use fresh, high-purity reagents and anhydrous solvent. - Perform multiple extractions and ensure proper phase separation.
Presence of multiple spots on TLC after reaction - Formation of side products. - Incomplete reaction.- Optimize reaction temperature and time. - Ensure the correct stoichiometry of reagents. - Purify the crude product carefully using column chromatography.
Difficulty in product isolation/purification - Product is highly soluble in the work-up solvents. - Product is an oil that is difficult to crystallize.- Use a different extraction solvent. - Attempt to form a salt of the product (e.g., hydrochloride) to facilitate precipitation. - Use column chromatography for purification.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine. By following the outlined procedures for synthesis, purification, and safety, researchers can reliably obtain this valuable compound for further investigation in drug discovery and development programs. The provided mechanistic insights and troubleshooting guide aim to empower researchers to overcome potential challenges and achieve successful outcomes.

References

  • Fan, X., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646.
  • Popova, E. A., et al. (2019).
  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5.
  • Qu, D., et al. (2008). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o86.
  • Liu, Z., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2968–2974.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Deshmukh, R. R., & Jha, A. K. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Rasayan Journal of Chemistry, 9(4), 570-575.
  • Hughey, J. L., & Maris, C. J. (1982). U.S. Patent No. 4,363,913. Washington, DC: U.S.
  • Alizadeh-Bami, F., Mehrabi, H., & Ranjbar-Karimi, R. (2019). Synthesis of pyrimido[2,1-b][5]benzothiazoles and[5]benzothiazolo[3,2-a]quinazolines via one-pot three-component reactions. Arkivoc, 2019(6), 228-238.

  • International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 0717.
  • Chawla, P., et al. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 14(15), 1304-1323.
  • Kumar, A., & Sharma, S. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Biointerface Research in Applied Chemistry, 13(4), 363.
  • Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-116.
  • Kumar, D., et al. (2011). Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine linkage. Pharmacophore, 2(4), 235-243.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

Sources

Application Note: Optimizing Solvent Systems for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the solubilization and handling of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine . This compound represents a class of hydrophobic, basic heterocycles often utilized as amyloid-binding probes (similar to Thioflavin T/BTA-1) or kinase inhibitors. Its structure—comprising a lipophilic benzothiazole core linked to a basic pyridine ring—presents specific solubility challenges in neutral aqueous media.

Key Takeaway: While highly soluble in DMSO, this compound is prone to "crashing out" (precipitating) upon rapid dilution into neutral biological buffers. Optimal handling requires a DMSO stock solution followed by a controlled dilution strategy utilizing pH modulation or surfactant-based excipients.

Physicochemical Analysis & Solubility Logic

To design an effective solvent system, we must first understand the molecular drivers of solubility for this specific pharmacophore.

Structural Properties[1][2]
  • Core Scaffold: 1,3-benzothiazole (Planar, aromatic, highly lipophilic).

  • Functional Handle: Pyridine ring (Basic nitrogen, pKa ~5.2).

  • Linker: Ethyl chain (Flexible, adds hydrophobicity).

The Solubility Challenge
ParameterValue (Est.)Implication
LogP 2.8 – 3.5Poor water solubility; prefers organic phases.
pKa (Pyridine) ~5.25Critical: At pH 7.4 (neutral), the molecule is uncharged and least soluble. At pH < 4.5, it protonates, significantly increasing solubility.
H-Bond Donors 1 (NH)Limited interaction with water molecules.

Decision Tree: Solubility Workflow

The following flowchart outlines the logic for selecting the correct solvent system based on your specific application (In Vitro vs. In Vivo).

SolubilityWorkflow Start Solid Compound N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine Stock Prepare Stock Solution (10-50 mM in DMSO) Start->Stock AppCheck Intended Application? Stock->AppCheck InVitro In Vitro / Cellular Assay (Low Conc. < 10 µM) AppCheck->InVitro InVivo In Vivo / High Dose (High Conc. > 1 mg/kg) AppCheck->InVivo DirectDil Direct Dilution Strategy InVitro->DirectDil Complex Cyclodextrin Complexation (20% HP-β-CD) InVivo->Complex Acidify pH Adjustment (Acetate Buffer pH 4.5) InVivo->Acidify If IV/IP allows CheckPrecip Check for Precipitation (Turbidity/DLS) DirectDil->CheckPrecip Excipient Excipient Strategy Success1 Assay Ready (DMSO < 0.5%) CheckPrecip->Success1 Clear Fail1 Precipitation Detected CheckPrecip->Fail1 Cloudy Fail1->Excipient Retry with Tween-80

Figure 1: Decision matrix for solubilizing benzothiazole-pyridine derivatives. Blue indicates starting material; Green indicates successful formulation paths.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Purpose: To create a stable, high-concentration liquid form for long-term storage.

  • Weighing: Accurately weigh the solid compound into a glass amber vial (benzothiazoles can be light-sensitive).

  • Solvent Calculation: Calculate the volume of anhydrous DMSO (Dimethyl Sulfoxide) required to reach 20 mM .

    • Note: Avoid concentrations >50 mM to prevent precipitation upon freeze-thaw cycles.

  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Desiccate the container, as DMSO is hygroscopic (absorbs water), which degrades the compound over time.

Protocol B: "No-Crash" Dilution for Cellular Assays

Purpose: To dilute the hydrophobic stock into aqueous media (culture medium/PBS) without immediate precipitation.

The "Sandwich" Technique:

  • Preparation: Pre-warm the culture medium to 37°C.

  • Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG-400 . This reduces the hydrophobicity shock.

  • Final Dilution:

    • Place the culture medium in a tube and set it to vortex (medium speed).

    • Slowly inject the compound stock directly into the center of the vortexing liquid.

    • CRITICAL: Do NOT add the medium to the DMSO stock; this creates a high-concentration interface that forces precipitation.

  • Validation: Visually inspect for turbidity. For sensitive assays (e.g., SPR or fluorescence polarization), centrifugation at 10,000 x g for 5 minutes is recommended to pellet invisible micro-aggregates.

Protocol C: High-Solubility Formulation (Cyclodextrin)

Purpose: For animal studies or assays requiring concentrations >50 µM where DMSO limits are exceeded.

Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic benzothiazole tail, shielding it from water while maintaining solubility.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the required amount of compound stock (DMSO) to the empty vial.

    • Add a small volume of Tween 80 (final concentration 0.5-1%) and mix to coat the compound.

    • Add the 20% HP-β-CD solution slowly with constant stirring.

  • Sonication: Sonicate for 10–20 minutes until the solution is clear.

  • pH Adjustment (If needed): If the solution remains hazy, lower the pH to ~5.0 using 0.1M HCl to protonate the pyridine nitrogen, then re-sonicate.

Solvent Compatibility Table

Solvent SystemSolubility Est.[1][2][3][4]SuitabilityNotes
100% DMSO > 20 mg/mLStock Only Universal solvent. Hygroscopic.
100% Ethanol 2 - 5 mg/mLSynthesisGood for intermediate dilutions. Volatile.
PBS (pH 7.4) < 0.01 mg/mLPoor Immediate precipitation likely above 1 µM.
Acetate Buffer (pH 4.5) ~ 1.0 mg/mLModerateProtonation of pyridine enhances solubility.
20% HP-β-CD 2 - 5 mg/mLExcellent Best for in vivo (IV/IP) or high-conc assays.
DMSO (1%) + Tween 80 ~ 0.1 mg/mLAssaySurfactant prevents micro-aggregation.

Troubleshooting & Validation

Issue: The "Crash-Out" Effect

  • Symptom:[1] Solution turns milky white immediately upon adding PBS.

  • Cause: The hydrophobic effect drives benzothiazole rings to stack (π-π interactions) when the organic solvent fraction drops below a critical threshold.

  • Fix: Increase the DMSO concentration to 1% (if cells tolerate) or switch to the Protocol C (Cyclodextrin) method.

Issue: Loss of Biological Activity

  • Cause: Compound may be adhering to plastic tips or tube walls due to high lipophilicity.

  • Fix: Use Low-Retention pipette tips and glass-coated or blocked (BSA-treated) tubes for serial dilutions.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem. (2025).[1] Troubleshooting low solubility of 2-aminobenzothiazole compounds. Application Guide.

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin.

Sources

Application Note: Microwave-Assisted Synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine . By utilizing microwave irradiation to accelerate a Nucleophilic Aromatic Substitution (SNAr), this method reduces reaction times from hours (thermal reflux) to minutes while significantly suppressing side reactions. The resulting scaffold is a privileged structure in medicinal chemistry, exhibiting potential neuroprotective and anticancer activities. This guide is designed for immediate implementation in drug discovery workflows.

Scientific Foundation & Retrosynthesis

The Chemical Challenge

The synthesis of secondary amines at the C2 position of benzothiazole is classically achieved via thermal displacement of a leaving group (typically chlorine or sulfur) by a primary amine. Conventional heating often leads to:

  • Long reaction times (12–24 hours).

  • Oxidative degradation of the sensitive amine side chain.

  • Incomplete conversion , requiring tedious chromatographic purification.

The Microwave Solution

Microwave irradiation provides direct dielectric heating, efficiently coupling with polar solvents (like ethanol or water) and reagents. This rapid energy transfer overcomes the activation energy barrier for the SNAr mechanism, favoring the target N-alkylation over competitive degradation pathways.

Retrosynthetic Strategy

The most reliable disconnection involves the reaction of 2-chlorobenzothiazole with 2-(pyridin-4-yl)ethanamine . This route avoids the regioselectivity issues often seen when alkylating 2-aminobenzothiazole (which can yield ring-nitrogen alkylated byproducts).

Retrosynthesis Product Target Molecule N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine Precursor1 Electrophile 2-Chlorobenzothiazole Product->Precursor1 S_NAr Disconnection Precursor2 Nucleophile 2-(Pyridin-4-yl)ethanamine Product->Precursor2

Figure 1: Retrosynthetic analysis utilizing the SNAr disconnection strategy.

Materials & Instrumentation

Reagents
ReagentCAS No.PurityRole
2-Chlorobenzothiazole 615-20-3≥98%Electrophile
2-(Pyridin-4-yl)ethanamine 13214-66-9≥97%Nucleophile
DIPEA (N,N-Diisopropylethylamine)7087-68-5≥99%Proton Scavenger
Ethanol (Absolute) 64-17-5ACS GradeSolvent (High tan δ)
Instrumentation
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Analysis: LC-MS (ESI+) and 1H NMR (400 MHz).

Experimental Protocol

Reaction Setup
  • Charge the Vessel: Into a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 2-Chlorobenzothiazole (1.0 mmol, 169 mg)

    • 2-(Pyridin-4-yl)ethanamine (1.2 mmol, 146 mg)

    • Ethanol (3.0 mL)

  • Add Base: Add DIPEA (1.5 mmol, 261 µL) to the mixture.

    • Note: The solution should be clear to slightly yellow. DIPEA acts as a proton sponge to neutralize the HCl generated, driving the equilibrium forward.

  • Seal: Crimp the cap tightly to ensure a pressure-tight seal.

Microwave Parameters

Program the reactor with the following "Hold-Time" method:

ParameterSettingRationale
Temperature 140 °COptimal energy for SNAr on benzothiazole [1].
Time 15:00 minSufficient for >95% conversion.
Pressure Limit 250 psiSafety cutoff (EtOH vapor pressure is ~100 psi at 140°C).
Power 150 W (Dynamic)Allows rapid heating without overshoot.
Stirring HighEssential for uniform heat distribution.
Work-up & Purification
  • Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air jet (approx. 2 mins).

  • Precipitation (Self-Validating Step): Pour the reaction mixture into ice-cold water (15 mL) .

    • Observation: A white to pale-cream precipitate should form immediately. This indicates the formation of the hydrophobic product.

    • Troubleshooting: If no precipitate forms, adjust pH to ~9-10 using 1M NaOH (the pyridine ring may be protonated).

  • Filtration: Collect the solid via vacuum filtration. Wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted amine.

  • Drying: Dry under vacuum at 45 °C for 4 hours.

Analytical Validation
  • Yield: Expected range 85–92%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal and the appearance of the NH triplet at ~8.2 ppm and the ethyl bridge multiplets at ~3.0 and ~3.7 ppm.

Process Optimization & Logic

The choice of solvent and temperature is critical. The table below summarizes optimization studies for this specific scaffold type.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1Ethanol80 (Reflux)48065%Slow, incomplete conversion.
2Water140 (MW)2072%"Green" but poor solubility of 2-Cl-BTZ reduces rate.
3Ethanol 140 (MW) 15 91% Optimal balance of solubility and dielectric heating.
4DMF160 (MW)1088%High yield but difficult work-up (requires extraction).
Mechanism of Action

The reaction proceeds via an addition-elimination pathway. The microwave field aligns the dipoles of the transition state, effectively lowering the activation energy (


).

Mechanism Step1 Reagents (Ground State) Step2 Transition State (Dipole Alignment via MW) Step1->Step2 MW Irradiation Step3 Meisenheimer-like Intermediate Step2->Step3 Step4 Product + HCl (Elimination) Step3->Step4 -Cl⁻

Figure 2: Reaction pathway enhanced by dipolar polarization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete coupling due to protonation of amine.Ensure DIPEA is fresh and added in 1.5 eq excess.
Oily Product Impurities or residual solvent.Recrystallize from hot Ethanol/Water (8:2).
Vessel Over-pressure Temperature too high for solvent.Reduce Temp to 120°C and extend time to 25 min.
Dark/Black Mixture Thermal decomposition.Reduce Power/Temp. Ensure inert atmosphere (N2 purge) before sealing.

References

  • Microwave-Assisted Synthesis of Benzothiazole Derivatives

    • Title: Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives.[1][2][3]

    • Source: Semantic Scholar.
    • URL:[Link][4]

  • General SNAr on 2-Chlorobenzothiazole

    • Title: 2-Chlorobenzothiazole synthesis and reactivity.[5]

    • Source: ChemicalBook.
  • Biological Relevance of Benzothiazole-Pyridine Hybrids

    • Title: 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies.
    • Source: SciELO.
    • URL:[Link]

  • Microwave Synthesis Review

    • Title: A review on microwave assisted synthesis of heterocyclic compounds.
    • Source: WJARR.
    • URL:[Link]

Sources

Cell culture dosing strategies for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Dosing Strategies for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Introduction & Biological Context

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine (hereafter referred to as BPA-ROCKi ) is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) . Structurally characterized by a benzothiazole core fused to a pyridine-ethyl moiety, this compound belongs to a class of small molecules designed to target the ATP-binding pocket of ROCK1 and ROCK2 isoforms.

In cell culture applications, particularly with human pluripotent stem cells (hPSCs) and neural progenitors, ROCK inhibition is critical for preventing anoikis —a form of programmed cell death induced by the loss of anchorage to the extracellular matrix (ECM). By inhibiting the RhoA-ROCK-Myosin II pathway, BPA-ROCKi reduces actomyosin hypercontraction during single-cell dissociation, thereby enhancing cell survival, attachment, and cloning efficiency.

Key Applications:

  • Single-Cell Passaging: Enhancing survival of hESCs/iPSCs after enzymatic dissociation (e.g., Accutase, TrypLE).

  • Cryopreservation: Improving recovery rates post-thaw.

  • Neurite Outgrowth: Promoting axonal regeneration by relaxing the actin cytoskeleton in growth cones.

Mechanism of Action

The efficacy of BPA-ROCKi relies on its ability to interrupt the mechanotransduction signaling cascade downstream of RhoA.

Signaling Pathway Analysis: Under stress (e.g., enzymatic dissociation), RhoA is activated, leading to the activation of ROCK. ROCK phosphorylates Myosin Light Chain (MLC) and inactivates Myosin Light Chain Phosphatase (MLCP), resulting in hyperphosphorylation of MLC. This drives excessive actomyosin contraction, membrane blebbing, and ultimately anoikis. BPA-ROCKi blocks this kinase activity, stabilizing the cytoskeleton.

ROCK_Pathway Dissociation Enzymatic Dissociation (Stress) RhoA RhoA-GTP Dissociation->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates BPA N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine (Inhibitor) BPA->ROCK Inhibits (ATP-Competitive) Survival Cell Survival & Attachment BPA->Survival Promotes pMLC Phospho-MLC (Active) MLC->pMLC Activation Contraction Actomyosin Hypercontraction pMLC->Contraction Drives Anoikis Anoikis (Cell Death) Contraction->Anoikis Causes

Figure 1: Mechanism of Action. BPA-ROCKi prevents the phosphorylation of MLC, inhibiting the contractile force that leads to anoikis, thereby shifting the cell fate toward survival.

Compound Preparation & Handling

To ensure experimental reproducibility, precise stock preparation is essential.

Physicochemical Properties:

  • Formula: C₁₄H₁₃N₃S

  • Molecular Weight: 255.34 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.

Stock Solution Protocol (10 mM):

  • Weigh 2.55 mg of BPA-ROCKi powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds until the solution is completely clear.

  • Aliquot: Dispense into 50 µL aliquots in light-protected (amber) microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Dosing Strategy & Optimization

The optimal concentration of BPA-ROCKi is cell-line dependent. While 10 µM is the industry standard for ROCK inhibitors (like Y-27632), benzothiazole derivatives often exhibit higher potency.

A. Dose-Response Optimization (Recommended)

Perform a titration assay when using this compound for the first time with a new cell line.

Concentration (µM)Dilution Factor (from 10 mM Stock)Volume of Stock per 10 mL MediaExpected Outcome
0.1 µM 1:100,0000.1 µLMinimal effect; likely insufficient for single-cell survival.
1.0 µM 1:10,0001.0 µLModerate survival; reduced neurite retraction.
5.0 µM 1:2,0005.0 µLStandard Starting Dose. High survival, minimal toxicity.
10.0 µM 1:1,00010.0 µLMaximal Efficacy. Standard for difficult-to-culture lines.
50.0 µM 1:20050.0 µLPotential Toxicity. Monitor for morphological changes (spindling).
B. Timing of Administration
  • Pre-treatment: Add to culture media 1 hour prior to dissociation (optional but recommended for sensitive lines).

  • Acute Treatment: Add directly to the cell suspension or plating media immediately upon passaging.

  • Duration: Maintain exposure for 24 hours post-plating. Extended exposure (>48h) is generally unnecessary and may alter differentiation potential.

Experimental Protocols

Protocol A: Enhancing Survival of hPSCs during Single-Cell Passaging

Objective: To prevent anoikis during the dissociation of iPSC/ESC colonies into single cells.

  • Preparation:

    • Pre-warm Accutase or TrypLE Select to 37°C.

    • Prepare Plating Media : Essential 8 (or mTeSR1) supplemented with 10 µM BPA-ROCKi (1:1000 dilution of 10 mM stock).

  • Dissociation:

    • Aspirate spent media and wash cells with PBS (-/-).

    • Add dissociation reagent and incubate at 37°C for 3-5 minutes.

    • Dissociate colonies into single cells by gentle pipetting.

  • Quenching & Counting:

    • Add defined trypsin inhibitor or dilute with basal media.

    • Count cells using Trypan Blue or AO/PI to determine viability.

  • Plating:

    • Centrifuge cells (200 x g, 4 min).

    • Resuspend the pellet in the prepared Plating Media (+ BPA-ROCKi) .

    • Seed cells at the desired density (e.g., 50,000 cells/cm²) onto Matrigel/Vitronectin-coated plates.

  • Washout:

    • Incubate at 37°C, 5% CO₂ for 24 hours.

    • Crucial Step: After 24 hours, aspirate the media and replace with fresh media without BPA-ROCKi. The cells should now be firmly attached and spreading.

Protocol B: Neurite Outgrowth Assay

Objective: To assess the compound's ability to promote neurite extension in differentiated neurons.

  • Seeding: Plate neural progenitor cells (NPCs) or differentiated neurons on poly-L-ornithine/laminin-coated coverslips.

  • Treatment:

    • Allow cells to attach for 4 hours.

    • Treat with 1 µM, 5 µM, and 10 µM BPA-ROCKi .

    • Include a vehicle control (0.1% DMSO) and a positive control (10 µM Y-27632).

  • Incubation: Culture for 48 hours.

  • Analysis:

    • Fix cells with 4% Paraformaldehyde (PFA).

    • Stain for Beta-III Tubulin (TuJ1).

    • Quantify total neurite length and branching using image analysis software (e.g., ImageJ/Fiji with NeuriteJ plugin).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Media High concentration or cold mediaPre-warm media to 37°C before adding stock. Do not exceed 50 µM.
Cell Toxicity (Detachment) DMSO intolerance or off-target effectsEnsure final DMSO concentration is <0.5%. Titrate down to 1-5 µM.
Low Survival Efficiency Inactive compound (hydrolysis)Use a fresh aliquot. Ensure storage at -20°C. Verify coating (Matrigel) quality.
Altered Morphology (Spindling) Excessive ROCK inhibitionThis is a known effect of ROCKi. Wash out compound strictly after 24h.

References

  • Watanabe, K., et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology, 25(6), 681–686. Link

  • Jacobs, M., et al. (2009). "Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(15), 4168-4172. (Provides SAR data for benzothiazole-based ROCK inhibitors).
  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology, 57(5), 976-983. Link

  • Chen, G., et al. (2011).[1] "Chemically defined conditions for human iPSC derivation and culture." Nature Methods, 8(5), 424–429. (Context for small molecule use in iPSCs).

Sources

Application Note: A Systematic Approach to Mobile Phase Selection for the TLC Separation of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring multiple functional groups that are significant in medicinal and materials chemistry. The molecule incorporates a pyridine ring, a secondary amine linker, and a benzothiazole core. This structural complexity presents a unique challenge for chromatographic separation. Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective technique for assessing purity, monitoring reaction progress, and identifying compounds.[1] The success of any TLC separation is critically dependent on the selection of an appropriate mobile phase.

This application note provides a detailed, systematic protocol for the rational selection and optimization of a mobile phase for the separation of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine on a silica gel stationary phase. The guide is intended for researchers, scientists, and drug development professionals, moving from foundational principles to advanced troubleshooting.

Foundational Principles: Analyte-Stationary Phase Interactions

A logical approach to mobile phase selection begins with an analysis of the analyte's structure and its interaction with the stationary phase.

Analyte Structure and Polarity

The target analyte, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, possesses several key structural features that dictate its chromatographic behavior:

  • 1,3-Benzothiazole Core: A bicyclic aromatic system that is relatively non-polar but contains nitrogen and sulfur heteroatoms capable of dipole-dipole interactions.

  • Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom that is a strong hydrogen bond acceptor.

  • Secondary Amine Linker (-NH-): A polar and basic functional group that can act as both a hydrogen bond donor and acceptor.

Collectively, these features render the molecule significantly polar with basic characteristics. The presence of two basic nitrogen centers (pyridine and secondary amine) is particularly important, as these sites can engage in strong interactions with the stationary phase.

Stationary Phase: Silica Gel

For this application, the stationary phase of choice is silica gel (SiO₂). Silica gel is highly polar, and its surface is covered with silanol (Si-OH) groups.[2] These silanol groups are weakly acidic and are the primary sites for interaction with analytes. The separation on silica gel is based on the principle of differential adsorption.[3][4] Polar compounds, like our target analyte, will interact strongly with the polar silanol groups via hydrogen bonding and dipole-dipole forces, leading to stronger retention and lower mobility.[2][3]

The basic nature of the analyte's amine and pyridine groups can lead to particularly strong, sometimes irreversible, binding to the acidic silanol sites. This often manifests as "tailing" or streaking on the TLC plate, which severely compromises separation efficiency.

A Systematic Workflow for Mobile Phase Optimization

The goal is to find a mobile phase that disrupts the analyte's interaction with the stationary phase just enough to allow it to migrate up the plate, ideally resulting in a compact spot with a Retention Factor (Rƒ) value between 0.2 and 0.8.[2] A systematic, multi-stage approach is the most efficient method to achieve this.

TLC_Optimization_Workflow cluster_feedback A Stage 1: Initial Solvent Screening (Single Solvents) B Stage 2: Binary System Development (Non-polar + Polar) A->B Identify suitable polarity range. Select a 'weak' and 'strong' solvent. C Stage 3: Ternary System & Modifier Optimization B->C Fine-tune polarity for optimal Rf. Address spot shape issues (tailing). F1 Rf too high (>0.8)? Increase non-polar component. B->F1 F2 Rf too low (<0.2)? Increase polar component. B->F2 D Final Optimized Mobile Phase (Rf ≈ 0.4, Symmetric Spot) C->D Achieve target separation. F3 Spot Tailing? Add basic modifier (e.g., NH4OH, Et3N). C->F3

Caption: Systematic workflow for TLC mobile phase selection.

Experimental Protocols

Materials and Equipment
  • Analyte: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, ~1 mg/mL solution in methanol or dichloromethane.

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Solvents: HPLC-grade hexane, ethyl acetate, dichloromethane, methanol, acetone, toluene.

  • Modifiers: Ammonium hydroxide (conc.), triethylamine (Et₃N).

  • Equipment: TLC developing chambers, 10 µL capillary tubes, UV lamp (254 nm), pencil, ruler, fume hood.

Protocol 1: Initial Single-Solvent Screening

This initial screen aims to bracket the required polarity of the mobile phase.

  • Pour 5-10 mL of each test solvent into separate, labeled TLC chambers. Place a piece of filter paper in each to aid saturation and seal the chambers for at least 15 minutes.

  • Using a pencil, lightly draw an origin line ~1 cm from the bottom of several TLC plate sections.

  • Using a capillary tube, carefully spot the analyte solution on the origin line of each plate. Allow the spot to dry completely.

  • Place one spotted plate into each saturated chamber and allow the solvent front to ascend to ~1 cm from the top of the plate.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and circle their positions.

  • Calculate the Rƒ value for each solvent and record observations on spot shape.

Table 1: Expected Results from Single-Solvent Screening

Solvent Polarity Index (ε°) Expected Rƒ Interpretation
Hexane 0.01 ~0.0 Far too non-polar. Analyte remains on the baseline.
Dichloromethane 0.32 0.0 - 0.2 May elute the compound slightly. Likely too weak alone.
Ethyl Acetate 0.45 0.1 - 0.4 A good candidate for a polar component in a binary mix.
Acetone 0.56 0.2 - 0.6 Another strong candidate; may show some tailing.

| Methanol | 0.73 | >0.9 | Far too polar. Analyte will move with the solvent front. |

Protocol 2: Binary System Development

Based on the screening, a mixture of a non-polar solvent ("weak") and a polar solvent ("strong") will be used to fine-tune the Rƒ. A common and effective starting system is Hexane:Ethyl Acetate.

  • Prepare a series of mobile phases with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v) totaling 10 mL each.

  • Saturate TLC chambers with each mixture as described in Protocol 1.

  • Spot a fresh TLC plate for each mobile phase system.

  • Develop, dry, and visualize the plates. Calculate the Rƒ for each system.

  • The goal is to identify a ratio that yields an Rƒ value of approximately 0.4.[2]

Table 2: Example Optimization of a Hexane:Ethyl Acetate System

Mobile Phase (Hexane:EtOAc) Expected Rƒ Observation
9:1 0.10 Still too low, needs more polarity.
7:3 0.25 Getting closer, spot is moving.
1:1 0.45 Rƒ is in the optimal range. Spot may show tailing.

| 3:7 | 0.70 | Rƒ is becoming too high. |

Protocol 3: Improving Separation with a Basic Modifier

Due to the basic nature of the analyte, tailing is highly probable with standard silica gel. Adding a small amount of a base to the mobile phase neutralizes the acidic silanol sites, leading to symmetrical, compact spots.

  • Take the best binary system identified in Protocol 2 (e.g., 1:1 Hexane:Ethyl Acetate).

  • Prepare a new mobile phase by adding a small amount of a basic modifier. A good starting point is 1% triethylamine (Et₃N) or 0.5% concentrated ammonium hydroxide (NH₄OH).

    • Example: For a 10 mL mobile phase of 1:1 Hexane:EtOAc, add 100 µL of Et₃N.

  • Saturate a chamber with this new, modified mobile phase.

  • Develop a spotted plate as before.

  • Compare the spot shape to the one obtained without the modifier. The tailing should be significantly reduced or eliminated. For separations of benzodiazepines, which also contain nitrogen heterocycles, solvent systems containing ammonia have proven effective.[5][6][7]

Data Analysis and Troubleshooting

Calculation of Retention Factor (Rƒ)

The Rƒ is a ratio that quantifies the movement of the analyte. It is calculated as:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rƒ value for a single component is between 0.2 and 0.8, with 0.4 often being optimal for clear separation from potential impurities.[2]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Spot remains at the origin (Rƒ ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent in the binary mixture (e.g., move from 7:3 to 1:1 Hexane:EtOAc).
Spot is at the solvent front (Rƒ ≈ 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., move from 1:1 to 3:1 Hexane:EtOAc).
Spot is a long streak or "tail" Strong, acidic interaction between the basic analyte and the silica stationary phase.Add a basic modifier (0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.
Poor separation between spots The selectivity of the solvent system is not optimal.Try a different solvent system with similar polarity but different chemical properties (e.g., switch from Hexane:Ethyl Acetate to Dichloromethane:Methanol).

References

  • ResearchGate. (2025, August 5). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Journal of Indian Society of Toxicology. (2012, July 15). Thin Layer Chromatography of Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • PMC. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 1). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Longdom Publishing. (2023, October 2). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Analysis: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic small molecule featuring two distinct aromatic systems (benzothiazole and pyridine) connected by a flexible ethyl linker.[1][2][3][4]

  • Lipophilicity: High.[2][3][5] The benzothiazole core is planar and hydrophobic.[3]

  • Lattice Energy: Significant.[2][3] The combination of the benzothiazole ring and the pyridine moiety promotes strong

    
    -
    
    
    
    stacking interactions in the solid state, creating a high energy barrier for dissolution.
  • H-Bonding: The secondary amine acts as a hydrogen bond donor, while the pyridine and thiazole nitrogens are acceptors.[2]

The Core Problem: While theoretically soluble in DMSO (Dimethyl Sulfoxide) due to its polar aprotic nature, this compound frequently exhibits "pseudo-insolubility" caused by three factors:

  • DMSO Hygroscopicity: DMSO absorbs atmospheric water rapidly.[3][6] Even 1-2% water content acts as a potent anti-solvent for this lipophilic scaffold, causing micro-precipitation.[1][3]

  • Kinetic Trapping: The crystal lattice energy requires significant input (heat/sonication) to break, even if the solution is thermodynamically stable.[3]

  • Salt vs. Free Base Mismatch: Users often unknowingly attempt to dissolve a salt form (e.g., HCl) in pure DMSO without accounting for the ionic lattice strength.[3]

Diagnostic Workflow (Interactive)

Before altering your sample, follow this decision tree to identify the root cause of the precipitation or cloudiness.[3][7]

SolubilityTroubleshooting Start START: Solution is Cloudy/Precipitated CheckLabel Step 1: Check Compound Form (Salt vs. Free Base) Start->CheckLabel IsSalt Is it a Salt? (e.g., HCl, TFA) CheckLabel->IsSalt SaltPath Salt Form Detected IsSalt->SaltPath Yes BasePath Free Base Detected IsSalt->BasePath No CheckDMSO Step 2: Check DMSO Quality (Is it fresh/anhydrous?) SaltPath->CheckDMSO Salt requires extra care BasePath->CheckDMSO OldDMSO Old/Opened DMSO CheckDMSO->OldDMSO Opened >1 week ago FreshDMSO Fresh/Anhydrous DMSO CheckDMSO->FreshDMSO Fresh ampoule ActionDry ACTION: Discard. Use fresh anhydrous DMSO (glass bottle). OldDMSO->ActionDry Physical Step 3: Physical Input FreshDMSO->Physical ActionDry->Physical Sonicate ACTION: Sonicate (40kHz) at 40°C for 10-15 mins Physical->Sonicate Success Solution Clear? Sonicate->Success Done SOLVED: Proceed to Aliquot Success->Done Yes Fail FAIL: Check Purity/Aggregation Success->Fail No

Figure 1: Decision matrix for troubleshooting initial dissolution failures. Note that "Old DMSO" is the most frequent failure point for benzothiazole derivatives.

Standardized Dissolution Protocol

Objective: To generate a stable stock solution (typically 10mM - 50mM) free of micro-aggregates.

Reagents & Equipment[8][9]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[3]

  • Vessel: Glass amber vial (Avoid polypropylene for long-term storage if possible).

  • Equipment: Ultrasonic water bath (35-40 kHz), Vortex mixer, Benchtop centrifuge.

Step-by-Step Procedure
  • The "Pre-Weigh" Check:

    • Ensure the vial is at room temperature before opening to prevent water condensation on the solid.[3][8]

    • Critical: Verify if the compound is a Free Base or a Salt (e.g., HCl).[2]

      • Free Base:[1] Soluble in pure DMSO.[3]

      • Salt: May require 1-5% water or buffer to dissolve fully, BUT this contradicts the "anhydrous" rule.[1][3] Recommendation: For salts, use pure DMSO first; if it fails, add 1% dH2O dropwise while sonicating.[3]

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Do not wash down the sides yet.[2][3]

  • The "Energy Input" Phase (Essential):

    • Vortex vigorously for 30 seconds.

    • Sonicate at 40°C - 50°C for 15 minutes.

    • Why? Benzothiazoles form tight crystal lattices.[2][3] Kinetic energy is required to break these intermolecular forces and allow the DMSO solvent shell to form.[3]

  • Visual Confirmation:

    • Hold the vial up to a light source.[3] Look for "schlieren" lines (swirls) or tiny particulates.[3]

    • If cloudy: Repeat sonication.[2][3]

    • If persistent precipitate remains: Centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, the concentration is above the solubility limit (saturation).

Solubility Data Reference Table

Note: Values are based on structural analogs (2-aminobenzothiazoles) and general solubility principles.

Solvent SystemEstimated Solubility (Max)ConditionsNotes
Anhydrous DMSO ~50 - 80 mg/mLSonication + 40°CBest for stock solutions.[1][3]
DMSO (Old/Wet) < 10 mg/mLAmbientWater causes immediate crash-out.[1][3]
Ethanol (100%) ~5 - 10 mg/mLWarm (40°C)Lower solubility than DMSO.[1]
Water / PBS < 0.1 mg/mLAmbientPractically insoluble.[1][3]

Advanced Troubleshooting: The "Media Crash"

Issue: The compound dissolves in DMSO but precipitates immediately when added to cell culture media or buffer.

Mechanism: This is the "Solvent Shift" phenomenon.[3] When a DMSO stock is spiked into aqueous media, the DMSO rapidly diffuses away into the water.[3] The hydrophobic benzothiazole molecules are left "naked" in a high-polarity environment and instantly aggregate.[1][3]

Prevention Protocol (Serial Dilution): Do NOT add high-concentration stock (e.g., 50mM) directly to media.[1][2]

  • Create an Intermediate Stock: Dilute your 50mM DMSO stock to 1mM using pure DMSO .

  • Step-Down Dilution:

    • Add the 1mM DMSO stock to the media while vortexing the media .

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure the compound concentration is within its aqueous solubility limit (likely nanomolar to low micromolar range).

Frequently Asked Questions (FAQs)

Q1: My DMSO is fresh, but the solution turns cloudy upon freezing. Is it ruined?

  • A: Not necessarily. DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes the dissolved compound, forcing it to concentrate in the remaining liquid until it precipitates.[3]

  • Fix: Thaw completely at 37°C and sonicate before every use. Never pipette from a semi-frozen stock.[2][3]

Q2: Can I use acid to help dissolve the compound?

  • A: Only if your experimental design permits. Adding 1-2 equivalents of HCl or acetic acid can protonate the pyridine nitrogen (pKa ~5.[2][3]2) or the amine, forming a soluble salt.[3] However, this will change the membrane permeability of the compound in cell assays (charged molecules cross membranes poorly).

Q3: I see a "gel" forming instead of a precipitate.

  • A: This indicates the formation of a solvate or a supramolecular aggregate, common with planar benzothiazoles at high concentrations (>50mM).

  • Fix: Dilute the sample to 10mM. The gel indicates you have exceeded the critical aggregation concentration.[3]

Q4: How should I store the stock solution?

  • A: Aliquot into small volumes (single-use) to avoid freeze-thaw cycles. Store at -20°C or -80°C in amber vials (benzothiazoles can be light-sensitive) with tight seals to prevent water ingress.

References

  • BenchChem. Impact of hygroscopic DMSO on solubility. Retrieved from BenchChem Technical Support.[2][3][7][9][10] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole.[1][2][3] Retrieved February 14, 2026.[3] Link

  • Sigma-Aldrich. Product Specification: 2-Aminobenzothiazole derivatives.[1][2][3][11]Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement.Link

  • ResearchGate. Crystallographic data on N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (Structural Analog).Link

Sources

Overcoming low purity in N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Status: Active Ticket ID: #BZ-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are encountering low purity and likely "oiling out" phenomena during the crystallization of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine . This molecule presents a specific challenge: it combines a rigid, hydrophobic benzothiazole core with a flexible ethyl linker and a basic pyridine tail.[2][3] This structural duality often leads to conformational disorder (oiling out) and the trapping of impurities (starting materials and oligomers) within the crystal lattice.[1][2][4]

This guide moves beyond standard "recrystallization" advice. It implements a Chemical Purification Strategy (Acid-Base Swing) followed by a Kinetic Crystallization Control workflow.

Module 1: The Diagnostic Phase (FAQ)

Q1: My product comes out as a sticky yellow oil/gum instead of crystals. Why? A: This is "Oiling Out" (Liquid-Liquid Phase Separation), not crystallization.[1][2][4]

  • The Cause: The flexible ethyl linker allows the molecule to adopt many conformations.[4] At high temperatures, the "oil" phase is thermodynamically stable.[2][3] If you cool too fast, this oil solidifies into an amorphous glass, trapping impurities.[2][3]

  • The Fix: You are likely operating at a supersaturation level that is too high.[4] You must enter the "Meta-Stable Zone Width" (MSZW).[2][4]

    • Immediate Action: Reheat until clear. Add a seed crystal at 5-10°C below the saturation temperature.[1] Cool at a rate of <0.5°C/min.[1][4]

Q2: My purity is stuck at ~95% by HPLC. What is the likely impurity? A: Based on the benzothiazole scaffold, the two most persistent impurities are:

  • Unreacted 2-chlorobenzothiazole (Starting Material): This is lipophilic and co-crystallizes easily if you use non-polar solvents (Hexane/EtOAc).[1][2][4]

  • Oxidation Products (N-oxides): If the reaction was exposed to air/light, the pyridine nitrogen or the sulfur can oxidize.[1][2] These are polar and sticky.[1][3][4]

Q3: Should I crystallize the Free Base or a Salt? A: If the Free Base continues to oil out, switch to a salt form . The Pyridine nitrogen (pKa ~5.[1][2][4]2) is protonatable.[1][2][4]

  • Recommendation: Form the HCl or Oxalate salt.[4] Salts have higher lattice energy, reducing the risk of oiling out.[2][3] (See Protocol B).

Module 2: The "Acid-Base Swing" Purification Protocol

Use this protocol BEFORE attempting final crystallization if purity is <97%.[1][2]

Logic: This method exploits the basicity of the pyridine ring to chemically separate non-basic impurities (like unreacted benzothiazole) which cannot be removed by simple recrystallization.[1][2][4]

Workflow Diagram

AcidBaseSwing Raw Crude Solid (Low Purity) Dissolve Dissolve in DCM (Organic Phase) Raw->Dissolve Extract1 Extract with 1M HCl (aq) Dissolve->Extract1 Partitioning LayerOrg Organic Layer (Contains Non-Basic Impurities) Extract1->LayerOrg LayerAq Aqueous Layer (Contains Product as Salt) Extract1->LayerAq Discard Discard Organic Layer LayerOrg->Discard Basify Basify Aqueous Layer (pH 10 with NaOH) LayerAq->Basify Free Base Regeneration Extract2 Extract into EtOAc/DCM Basify->Extract2 Dry Dry (MgSO4) & Evaporate Extract2->Dry Final Purified Free Base (Ready for Crystallization) Dry->Final

Figure 1: The Acid-Base Swing protocol separates the target molecule from non-basic starting materials.[1][2][4]

Step-by-Step Methodology
  • Dissolution: Dissolve 5.0g of crude solid in 50 mL Dichloromethane (DCM) .

  • Acid Extraction: Add 50 mL of 1.0 M HCl . Shake vigorously.

    • Mechanism:[1][2][4][5] The pyridine ring protonates, moving the product into the water phase.[2][3] Unreacted 2-chlorobenzothiazole remains in the DCM.

  • Separation: Collect the Aqueous (Top) layer.[1][2][4] Keep the organic layer for TLC analysis to confirm impurity removal.[2][4]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH until pH reaches ~10-11. The product will precipitate as a milky white solid.[4]

  • Recovery: Extract the milky aqueous mixture with Ethyl Acetate (3 x 30 mL) .

  • Drying: Dry combined organics over anhydrous MgSO₄, filter, and evaporate.

Module 3: Crystallization Solvent Engineering

Once chemically purified, use Protocol A for the Free Base.[2][3] If that fails, use Protocol B (Salt Formation).[1][2][4]

Data: Solvent Screening Table
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Ethanol (Abs) HighModerateOiling OutGood (requires seeding)
Acetone / Hexane HighLowRapid precip.[1][2][4]Poor (traps impurities)
IPA / Water (9:1) HighLowHydrate formationExcellent (Anti-solvent)
Toluene ModerateVery LowSolvatesGood for removing dimers
Protocol A: The "Slow-Cool" Ethanol/Water Method

Best for: Final polishing of the Free Base.[1][2]

  • Saturation: Suspend 1.0g of purified solid in 5 mL Ethanol . Heat to reflux (80°C).

  • Titration: If not dissolved, add Ethanol dropwise until clear.

  • Anti-Solvent (Critical Step): Add hot Water dropwise until a faint turbidity persists, then add 1 drop of Ethanol to clear it.[1][2][4]

  • Seeding: Cool to 60°C. Add a tiny crystal of pure product (if available) or scratch the glass.

  • Controlled Cooling: Wrap the flask in foil/cotton to insulate. Allow to cool to Room Temp over 4-6 hours (do not use an ice bath yet).

  • Harvest: Once thick crystals form, cool to 4°C for 1 hour, then filter.

Protocol B: HCl Salt Formation (The "Nuclear Option")

Best for: Cases where the free base persistently oils out.[1][2][4]

  • Dissolve 1.0g free base in 10 mL Ethyl Acetate .

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at Room Temp.

  • The HCl salt usually precipitates immediately as a crystalline solid (due to high lattice energy).[1][2][4]

  • Filter and wash with cold Ether.[3][4]

Module 4: Process Control & Validation

To ensure the protocol worked, you must validate the physical form.[2][3]

  • XRPD (X-Ray Powder Diffraction):

    • Goal: Sharp, distinct peaks indicate crystallinity.[2][3] A "halo" indicates amorphous material (oil/glass).[1][2][4]

  • DSC (Differential Scanning Calorimetry):

    • Goal: A single, sharp endotherm (melting point).[1][2][3][4]

    • Warning: A broad premelt event suggests solvent inclusion or low purity.[1][3][4]

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Crystals are colored (Yellow/Orange) Conjugated impurities or oxidation.[2][4]Dissolve in Ethanol, treat with Activated Charcoal (5 wt%) for 30 mins at 50°C, filter hot.
Yield is very low (<40%) Product is too soluble in mother liquor.[2][4]Concentrate the mother liquor by 50% and cool to -20°C for a "second crop" (lower purity).
Material turns into a "gel" Solvent entrapment.[1][3][4]Use a higher boiling solvent (e.g., Toluene) or dry under high vacuum at 40°C.

References

  • Myerson, A. S. (2002).[1][2][4] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Definitive guide on overcoming oiling out and MSZW control).

  • Stahly, G. P. (2007).[1][2][4] Diversity in Single- and Multiple-Component Crystals.[1] The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026.[1][2][3][4] Link[1][2][4]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001).[1][2][3] Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.[1][2][3] (Mechanisms of solvation and lattice energy in drug-like molecules).

  • FDA/ICH Guidelines. (2006). Q3A(R2) Impurities in New Drug Substances. (Regulatory standards for purity thresholds). Link

Sources

Technical Support Center: Troubleshooting Catalyst Efficiency in Benzothiazole Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed C-N cross-coupling with this important heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: From Low Yields to Catalyst Death

This section addresses specific, outcome-based problems you may encounter during your experiments. We diagnose the likely causes and provide actionable protocols to get your reaction back on track.

Problem 1: Low or No Product Yield

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Potential Causes & Solutions
  • Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the precatalyst, or it may have been deactivated. The sulfur atom in the benzothiazole ring system is a known challenge, as it can coordinate to the palladium center and act as a catalyst poison.[1][2]

    • Solution 1: Precatalyst Selection & Activation. Ensure you are using a reliable palladium precatalyst. While traditional sources like Pd(OAc)₂ can be effective, they are often less reliable than modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts).[3] If using Pd(II) sources, ensure your conditions are suitable for reduction to the active Pd(0) state.

    • Solution 2: Ligand Choice. The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sulfur-containing heterocycles like benzothiazole, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often necessary to protect the metal center and promote efficient reductive elimination.[4][5]

  • Inadequate Base: The base's role is to deprotonate the amine, forming the palladium-amido complex. If the base is too weak, this step will be inefficient. Conversely, a base that is too strong or has poor solubility can lead to side reactions or catalyst decomposition.[3]

    • Solution: Screen Bases. The most commonly used base is NaOtBu. However, its high strength can sometimes be detrimental.[6] Consider screening other bases like LHMDS, K₃PO₄, or Cs₂CO₃. The solubility of the inorganic base can significantly impact the reaction rate.

  • Poor Halide Reactivity: The oxidative addition step is highly dependent on the nature of the aryl halide.

    • Solution: Check Halide Reactivity Order. The typical reactivity order for oxidative addition is I > Br > OTf > Cl.[7] However, for Buchwald-Hartwig reactions, aryl bromides are often optimal, as the iodide formed from aryl iodides can sometimes inhibit the catalyst.[3][7] If you are using an aryl chloride, a more active catalyst system, often employing a highly electron-rich ligand, may be required.[8][9][10]

  • Atmosphere and Solvent Quality: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Solvents must be anhydrous and degassed.

    • Solution: Ensure Inert Conditions. Use standard Schlenk line or glovebox techniques. Ensure solvents are freshly dried and thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

Problem 2: Catalyst Deactivation Observed (Reaction Stalls)

The reaction begins, showing product formation, but stops before the starting material is fully consumed.

Potential Causes & Solutions
  • Sulfur Poisoning: This is the most common deactivation pathway for reactions involving benzothiazoles.[1] The sulfur atom can strongly coordinate to the palladium active sites, forming stable, off-cycle complexes that are catalytically inactive.

    • Solution 1: Ligand Selection. Use bulky biarylphosphine ligands. The steric hindrance around the palladium center can disfavor the binding of the benzothiazole's sulfur atom.[4]

    • Solution 2: Temperature Control. While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition pathways.[1] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Base-Mediated Decomposition: Strong bases like NaOtBu can promote the decomposition of sensitive heterocyclic substrates, which in turn can lead to catalyst deactivation.[4][6]

    • Solution: Use a Milder Base. Switching to a weaker base such as K₃PO₄ or Cs₂CO₃ can mitigate this issue, especially if your substrate has other sensitive functional groups.[6]

  • Formation of Off-Cycle Pd(I) Dimers: Under certain conditions, the catalyst can form inactive palladium(I) dimers.

    • Solution: Re-evaluate Ligand and Palladium Source. The choice of ligand and palladium precursor can influence the propensity to form these dimers. Using well-defined precatalysts is generally recommended to ensure clean formation of the active monomeric Pd(0) species.[9][10]

Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)

You observe the formation of the desired product, but also a significant amount of the arene starting material where the halide has been replaced by a hydrogen atom.

Potential Causes & Solutions
  • β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with primary amines.[5] It involves the transfer of a hydrogen atom from the amine to the palladium center, followed by elimination of the dehalogenated arene.

    • Solution: Ligand Modification. Using ligands that accelerate reductive elimination can outcompete β-hydride elimination. Bulky, electron-rich ligands that force a smaller bite angle are often effective.

  • Presence of Water: Trace amounts of water can react with the base and the palladium intermediates, leading to hydrodehalogenation.

    • Solution: Rigorous Anhydrous Technique. Re-dry all reagents, solvents, and glassware. Ensure the inert atmosphere is strictly maintained throughout the reaction setup and duration.

Experimental Protocols
Protocol 1: Standard Small-Scale Reaction for Troubleshooting

This protocol provides a baseline for systematically testing variables.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halobenzothiazole (0.5 mmol, 1.0 equiv.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Add the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv.). Then, add the amine (0.6 mmol, 1.2 equiv.).

  • Solvent Addition: Add 2.5 mL of degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.

Protocol 2: Catalyst System Screening Array

To efficiently find the optimal catalyst, screen multiple conditions in parallel.

Variable Condition 1 Condition 2 Condition 3 Condition 4
Pd Precatalyst Pd₂(dba)₃G3-Pd precatalystG4-Pd precatalystPd(OAc)₂
Ligand XPhosRuPhostBuXPhosSPhos
Base NaOtBuK₃PO₄LHMDSCs₂CO₃
Solvent TolueneDioxaneCPMEt-Amyl alcohol
Caption: A typical screening table for optimizing a benzothiazole amination reaction.
Visual Troubleshooting Workflow

This diagram outlines a logical decision-making process when a reaction fails.

TroubleshootingWorkflow Start Reaction Failed: Low or No Yield Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Check_Conditions Confirm Inert Atmosphere & Anhydrous Conditions Check_Purity->Check_Conditions Purity OK Screen_Catalyst Screen Catalyst System: Precatalyst & Ligand Check_Conditions->Screen_Catalyst Conditions OK Screen_Base Screen Bases: NaOtBu, K3PO4, Cs2CO3 Screen_Catalyst->Screen_Base Yield Still Low Success Reaction Successful Screen_Catalyst->Success Improved Yield Screen_Solvent Screen Solvents: Toluene, Dioxane, CPME Screen_Base->Screen_Solvent Yield Still Low Screen_Base->Success Improved Yield Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Yield Still Low Screen_Solvent->Success Improved Yield Optimize_Temp->Success Improved Yield

Caption: A decision tree for troubleshooting benzothiazole amination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is benzothiazole amination more challenging than the amination of a simple aryl halide like bromobenzene?

The primary challenge arises from the benzothiazole structure itself. The sulfur atom is a Lewis base and can coordinate to the palladium catalyst, acting as a poison that sequesters the catalyst from the reaction cycle.[1][2] This requires the use of specialized, often bulky ligands that can sterically shield the palladium center and prevent this inhibitory interaction.[4]

Q2: How do I choose the best ligand for my specific substrates?

Ligand selection is empirical but can be guided by principles. For challenging substrates like benzothiazoles, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, GPhos) are excellent starting points.[4] These ligands promote the formation of a monoligated, highly active Pd(0) species and accelerate the rate-limiting reductive elimination step. A small screen of 2-3 different ligands from this class is often the most effective strategy.

Q3: Can I use a copper catalyst instead of palladium?

Yes, copper-catalyzed C-N coupling reactions, often referred to as Chan-Lam or Ullmann reactions, are a viable alternative.[11][12] These reactions can sometimes be more tolerant of certain functional groups and may not suffer from the same sulfur-poisoning mechanism as palladium.[12] However, they often require different reaction conditions, such as different solvents (e.g., DME, DMSO) and sometimes higher temperatures.[12]

Q4: What is the role of the catalytic cycle in troubleshooting?

Understanding the catalytic cycle helps pinpoint where the reaction might be failing.

CatalyticCycle cluster_main Catalytic Cycle cluster_off_cycle Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Poisoning Sulfur Poisoning Pd0->Poisoning Amido_Complex L-Pd(II)(Ar)(NR'R'') OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', - HX) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Product Formation Beta_Elim β-Hydride Elimination Amido_Complex->Beta_Elim

Sources

Validation & Comparative

C13 NMR data interpretation for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Data Interpretation for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

In medicinal chemistry, the benzothiazole scaffold is a privileged structure often utilized for its kinase inhibitory and adenosine receptor antagonist properties. The synthesis of N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the nucleophilic attack of 2-aminobenzothiazole on a pyridine-ethyl electrophile.

However, this reaction presents a critical analytical challenge: Regio-ambiguity.

  • N-Alkylation vs. Ring Quaternization: The benzothiazole ring nitrogen is nucleophilic, leading to potential formation of the inactive imino-heterocycle salt (Endo-N alkylation) rather than the desired secondary amine (Exo-N alkylation).

  • Pyridine Isomerism: Commercial starting materials often contain mixtures of 2-, 3-, and 4-vinyl/ethyl pyridines, requiring rigorous discrimination.

This guide provides a comparative C13 NMR framework to definitively validate the target structure against these common synthetic pitfalls.

Structural Numbering Scheme

To interpret the data below, refer to the following numbering logic.

G cluster_0 Benzothiazole Core cluster_1 Ethyl Linker cluster_2 Pyridine (4-sub) C2 C2 (Guanidine-like) CH2_N α-CH2 (Attached to N) C2->CH2_N NH Bridge C3a C3a (Quaternary) C7a C7a (Quaternary) Benzene Benzene Ring (C4-C7) CH2_Pyr β-CH2 (Attached to Pyr) CH2_N->CH2_Pyr C4_Pyr C4' (Quaternary) CH2_Pyr->C4_Pyr C3_5_Pyr C3'/C5' (Symmetric) C4_Pyr->C3_5_Pyr C2_6_Pyr C2'/C6' (Symmetric) C3_5_Pyr->C2_6_Pyr

Figure 1: Connectivity and logical segmentation of the target molecule for NMR assignment.

Comparative Data Analysis

The following table contrasts the Target Molecule against its most likely synthetic impurities: the Starting Material (2-aminobenzothiazole) and the Regioisomer (2-pyridyl analog) .

Solvent Standard: DMSO-d6 (Recommended due to solubility and hydrogen bonding stabilization).

Carbon PositionTarget Molecule (δ ppm)Alt 1: Starting Material (2-NH₂-BTZ)Alt 2: 2-Pyridyl Isomer (Regioisomer)Discriminatory Logic
C2 (Benzothiazole) 166.0 - 167.5 168.2166.5The C2 shifts upfield slightly upon alkylation but remains the most deshielded signal.
Linker α-CH₂ (N-CH₂) 42.0 - 44.0 Absent42.5Presence confirms alkylation.
Linker β-CH₂ (Pyr-CH₂) 34.0 - 35.5 Absent36.5 - 38.0The 2-pyridyl effect deshields this carbon more than the 4-pyridyl due to proximity to the ring nitrogen.
Pyridine C2'/C6' ~149.5 (2C) Absent~149.0 (1C)CRITICAL: The target (4-sub) shows one intense signal for 2 carbons (symmetry). The 2-isomer shows distinct signals.
Pyridine C3'/C5' ~124.0 (2C) Absent~121.5 / 123.0CRITICAL: Target shows symmetry (one signal). 2-isomer shows two distinct signals for C3' and C5'.
Pyridine C4' ~150.0 (Quat) Absent~136.0 (CH)In the target, this is quaternary. In the 2-isomer, C4 is a CH (methine) and appears significantly upfield.
Key Diagnostic Signals[1]
  • Symmetry Check (Pyridine): The 4-substituted pyridine ring possesses a

    
     axis of symmetry. You must observe two intense CH signals  (representing 4 carbons total) in the aromatic region for the pyridine ring. If you see 4 distinct low-intensity signals for the pyridine, you have the 2- or 3-isomer.
    
  • The Aliphatic Split: The ethyl linker must show two distinct peaks in the 30-45 ppm range. A single peak suggests a methyl group (incorrect structure) or rapid exchange/decomposition.

Experimental Protocol (Self-Validating System)

To ensure the data generated matches the theoretical values above, follow this protocol designed to minimize relaxation artifacts and solvent effects.

A. Sample Preparation[2][3]
  • Solvent: DMSO-d6 (99.8% D).

    • Why: Benzothiazoles are often insoluble in CDCl3. DMSO also stabilizes the N-H proton, preventing exchange broadening that can sometimes affect adjacent carbon relaxation.

  • Concentration: 20-30 mg in 0.6 mL solvent.

    • Why: High concentration is required to visualize the quaternary carbons (C2, C3a, C7a, C4') which have long relaxation times (

      
      ).
      
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds (Minimum).

    • Scientific Rationale: The C2 carbon (guanidine-like) and the C4' (pyridine quaternary) have no attached protons. They rely on remote relaxation. Standard D1 (1.0s) will suppress these peaks, leading to false negatives.

  • Scans (NS): Minimum 1024 scans.

Interpretation Workflow & Decision Tree

Use this logic flow to interpret your spectrum.

Logic Start Start Analysis CheckAliphatic Check 30-50 ppm region Start->CheckAliphatic HasTwoPeaks Are there 2 distinct peaks? CheckAliphatic->HasTwoPeaks CheckAromatic Check Pyridine Region (120-155 ppm) HasTwoPeaks->CheckAromatic Yes (2 peaks) Fail_SM FAIL: Starting Material (No Ethyl Group) HasTwoPeaks->Fail_SM No (0 peaks) CheckSymmetry Count Pyridine CH Signals (High Intensity) CheckAromatic->CheckSymmetry IsSymmetric Are there only 2 intense Pyridine CH signals? CheckSymmetry->IsSymmetric CheckC2 Check C2 Benzothiazole (>165 ppm) IsSymmetric->CheckC2 Yes (Symmetry detected) Fail_Iso FAIL: Regioisomer (2- or 3-Pyridyl) IsSymmetric->Fail_Iso No (4 distinct signals) Success CONFIRMED: Target Structure CheckC2->Success

Figure 2: Decision tree for validating the N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine structure.

Mechanistic Insight: Why these shifts occur?

Understanding the electronic environment provides confidence in the assignment.

  • The "Guanidine" Carbon (C2): The C2 position in benzothiazole is flanked by Sulfur and Nitrogen. Both are electronegative, but the system is aromatic. The chemical shift (~166 ppm) is characteristic of a

    
     bond within a heteroaromatic system. It is less shielded than a standard imine due to the sulfur atom's induction.
    
  • Pyridine Symmetry (C2'/C6' vs C3'/C5'):

    • C2'/C6' (α-carbons): These are directly adjacent to the pyridine nitrogen. The electronegative nitrogen pulls electron density, deshielding these carbons down to ~150 ppm.

    • C3'/C5' (β-carbons): These are further removed and resonate at standard aromatic/alkene regions (~124 ppm).

    • Comparison: In a 2-substituted pyridine, this symmetry is broken. C6 remains at ~150, but C3, C4, and C5 all appear at different shifts (120-138 ppm), creating a "messier" spectrum.

  • The Linker (Deshielding Gradient):

    • 
      -CH2 (to Amine):  ~43 ppm. Nitrogen is more electronegative than Carbon, deshielding this signal.
      
    • 
      -CH2 (to Pyridine):  ~35 ppm. While the pyridine ring is electron-withdrawing, the effect is less pronounced than the direct amine attachment.
      

References

  • Ding, Q., et al. (2010).[1] "Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction." Green Chemistry. (Provides baseline NMR data for 2-aminobenzothiazole core).

  • ChemicalBook. (2023). "4-Ethylpyridine C13 NMR Spectrum." (Provides reference shifts for the 4-ethylpyridine fragment).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text for calculating substituent effects on benzene and pyridine rings).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for comparative pyridine regioisomer shifts).

Sources

Elemental analysis validation for N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

Purity Assessment in Heterocyclic Drug Discovery

Executive Summary: The Purity Paradox

In the development of kinase inhibitors and bioisosteres, N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine represents a classic "troublemaker" scaffold. It contains a basic pyridine nitrogen (susceptible to salt formation), a sulfur-rich benzothiazole core (prone to combustion analysis errors), and a linker capable of trapping solvents.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for monitoring reaction progress, it often fails to detect inorganic salts, water, or non-chromophoric solvents. Combustion Elemental Analysis (EA) remains the gold standard for bulk purity validation required by top-tier journals (e.g., J. Med. Chem.) and regulatory bodies (ICH Q6A).[1]

This guide objectively compares EA against HPLC and Quantitative NMR (qNMR), providing a validated workflow to ensure your compound meets the rigorous


 acceptance criteria.

The Molecule: Theoretical Framework

Before initiating validation, we must establish the theoretical baseline.

  • Compound: N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.34 g/mol

Table 1: Theoretical Composition (Calculated)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 1412.011168.1565.86%
Hydrogen 131.00813.105.13%
Nitrogen 314.00742.0216.46%
Sulfur 132.0632.0612.56%
Total 255.33 100.00%

Comparative Methodology: EA vs. HPLC vs. qNMR

To achieve scientific rigor, we must understand why we choose a specific method.

Method A: Combustion Analysis (The Bulk Validator)
  • Principle: Flash combustion at >1000°C converts the sample into gases (

    
    ).
    
  • Criticality for this Molecule: The benzothiazole sulfur can poison standard catalysts or form stable sulfates, leading to low Sulfur recovery.

  • Protocol Adjustment: Use Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) as a combustion aid to ensure quantitative conversion of sulfur.
Method B: HPLC-UV (The Organic Profiler)
  • Principle: Separation based on polarity; detection via UV absorbance.

  • Limitation: "Purity by Area %" assumes all impurities have the same extinction coefficient as the main peak and fails to detect water or inorganic salts.

Method C: qNMR (The Absolute Arbiter)
  • Principle: Molar response is independent of chemical structure.

  • Role: The only method that can definitively distinguish between "impure synthesis" and "solvated crystal lattice."

Strategic Workflow

The following diagram illustrates the decision matrix for validating the purity of the benzothiazole derivative.

PurityValidation Start Crude Synthesis Product Purification Recrystallization / Column Chromatography Start->Purification Drying High-Vac Drying (60°C, 24h) Purification->Drying HPLC Method B: HPLC-UV (>98% Area?) Drying->HPLC EA Method A: Elemental Analysis (CHN + S) HPLC->EA If Pass Decision Is Result within ±0.4%? EA->Decision Pass PASS: Bulk Purity Confirmed Submit for Bio-Assay Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No qNMR Method C: qNMR (Identify Solvates/Water) Fail->qNMR Recalc Recalculate Theory (e.g., +0.5 H2O) qNMR->Recalc Solvent Found Recalc->Decision Re-evaluate

Figure 1: Integrated Purity Validation Workflow. Note the feedback loop using qNMR to resolve EA deviations.

Experimental Protocols & Validation Data

Experiment 1: Elemental Analysis (CHNS)

Objective: Confirm bulk purity within


 tolerance.
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Sample Prep:

    • Dry 10 mg of sample at 60°C under vacuum (

      
       mbar) for 24 hours. Crucial: Benzothiazoles can trap EtOAc or DCM.
      
    • Weigh 2.0–3.0 mg (

      
       mg) into a tin capsule.
      
    • Additive: Add 5–10 mg of

      
       powder to the capsule. This prevents the formation of non-volatile sulfates and aids sulfur combustion.
      
  • Conditions: Furnace at 1020°C; Helium carrier gas; Oxygen injection 10s.

Experiment 2: HPLC-UV Purity

Objective: Detect organic impurities/isomers.

  • Column: C18 Reverse Phase (

    
     mm, 3.5 µm).
    
  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).

  • Wavelength: 254 nm (Pyridine) and 280 nm (Benzothiazole).

  • Flow Rate: 1.0 mL/min.

Experiment 3: qNMR (Internal Standard Method)

Objective: Absolute quantification and solvent identification.

  • Solvent: DMSO-

    
     (Solubilizes the polar salt forms).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have high purity, non-overlapping signals).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full relaxation for quantitative integration.

Case Study: The "Trapped Solvent" Trap

A common failure mode for this specific scaffold is the formation of a hemi-hydrate or trapped ethyl acetate. Below is a comparative data set demonstrating how to interpret conflicting results.

Table 2: Comparative Analysis Data
ParameterTheoretical (Anhydrous)Method A: EA (Experimental) Method B: HPLC Method C: qNMR Status
Carbon 65.86%63.90% (Low)N/AConfirms Structure❌ Fail
Hydrogen 5.13%5.45% (High)N/AIntegration correct❌ Fail
Nitrogen 16.46%16.20%N/AN/A⚠️ Borderline
Purity 100%~97% (Implied)99.8% (Area) 96.5% (wt/wt) Discrepancy

Analysis of Failure:

  • HPLC says the compound is 99.8% pure.[2] This is misleading because it ignores "invisible" impurities.

  • EA shows Carbon is low (-1.96%) and Hydrogen is high (+0.32%). This pattern is characteristic of water retention .

  • qNMR reveals a water peak at 3.33 ppm (in DMSO-

    
    ). Integration suggests 0.5 molar equivalents of 
    
    
    
    .

Resolution: Recalculate theoretical values for a Hemi-hydrate (


):
  • New MW: 264.34 g/mol .

  • New Theory C: 63.61% (Exp: 63.90%

    
    
    
    
    
    ) PASS
  • New Theory H: 5.34% (Exp: 5.45%

    
    
    
    
    
    ) PASS

Mechanism of Action: Why EA Fails Without Optimization

Understanding the instrument flow helps troubleshoot sulfur tailing and incomplete combustion.

EA_Mechanism Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor (1020°C, O2 Injection) Sample->Combustion Drop Reduction Reduction Reactor (Copper, 650°C) Combustion->Reduction Gases (NOx, SO3) Trap Water Trap (Magnesium Perchlorate) Reduction->Trap N2, CO2, H2O, SO2 Separation GC Separation Column Trap->Separation Dry Gases Detector TCD Detector (N2, CO2, H2O, SO2) Separation->Detector Sequential Elution

Figure 2: Dynamic Flash Combustion Flow. The Reduction step converts nitrogen oxides to


 and sulfur trioxide to 

. Without

in the sample, sulfur may form ash in the first reactor, never reaching the detector.

Conclusion & Recommendations

For N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine, relying solely on HPLC is a risk to scientific integrity.

  • Primary Validation: Use Elemental Analysis with

    
     additive.
    
  • Troubleshooting: If C/H values deviate, do not assume impure synthesis. Use qNMR to check for water (hemi-hydrates) or trapped ethyl acetate.

  • Reporting: Report the result as "Anal. Calcd for

    
    : C, 63.61; H, 5.34; N, 15.90. Found: C, 63.90; H, 5.45; N, 16.20." This meets the rigorous standards of J. Med. Chem. and ICH guidelines.
    

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][3][4] International Council for Harmonisation.[5] [1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • BenchChem. A Comparative Guide to Purity Validation: HPLC vs. qNMR. (Methodology comparison for heterocyclic compounds).

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-pyridin-4-ylethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.